Azamethiphos
説明
This compound is a synthetic organic thiophosphate compound and organophosphate acetylcholinesterase inhibitor, mutagen, and neurotoxicant that is used as a pesticide. It is characterized as a highly soluble colorless to grey or orange yellow solid, and exposure occurs by inhalation, ingestion, or contact.
This compound is an organophosphorus insecticide that acts by inhibition of cholinesterase activity. In veterinary medicine it is used in fish farming to control external parasites in Atlantic salmon. It exhibits moderate acute oral toxicity to mammals but has high acute oral toxicity to birds.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
6-chloro-3-(dimethoxyphosphorylsulfanylmethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN2O5PS/c1-15-18(14,16-2)19-5-12-8-7(17-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKBTWQZTQIWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN2O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034818 | |
| Record name | Azamethiphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35575-96-3 | |
| Record name | Azamethiphos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35575-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azamethiphos [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035575963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azamethiphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-[(6-chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-dimethyl thiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZAMETHIPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9440R8149U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Impurity Profile of Azamethiphos
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway of Azamethiphos, a widely used organophosphate insecticide and veterinary drug. It details the key chemical transformations, intermediates, and potential impurities that may arise during its manufacture. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.
This compound Synthesis Pathway
The manufacturing process of this compound is a multi-step chemical synthesis that begins with the heterocyclic compound oxazolo[4,5-b]pyridin-2(3H)-one. The overall synthesis can be conceptually divided into three main stages: chlorination of the pyridine ring, chloromethylation at the 3-position of the oxazolone ring, and finally, condensation with a thiophosphate moiety.
A general outline of the synthesis is described in various sources, including patents and chemical databases[1][2]. The process commences with the preparation of a chlorinated intermediate from oxazolo[4,5-b]pyridine-2(3H)-one[1]. This is followed by the introduction of a chloromethyl group and subsequent reaction with a thiophosphate ester to yield the final this compound molecule[1].
Step 1: Chlorination of oxazolo[4,5-b]pyridin-2(3H)-one
The initial step involves the chlorination of the starting material, oxazolo[4,5-b]pyridin-2(3H)-one. This reaction is crucial for introducing the chlorine atom at the 6-position of the pyridine ring, a key structural feature of the this compound molecule.
Reaction: oxazolo[4,5-b]pyridin-2(3H)-one is reacted with a chlorinating agent to produce 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one. A patent describes a method using N-chlorosuccinimide (NCS) in a suitable solvent[3].
Experimental Protocol: A detailed experimental procedure for this step is outlined in a Chinese patent[3]. In a typical procedure, oxazolo[4,5-b]pyridine-2(3H)-one is dissolved in a solvent such as dimethylformamide (DMF). N-chlorosuccinimide is then added, and the reaction mixture is stirred at a controlled temperature (ranging from 10 to 120 °C) for a period of 1 to 36 hours. After the reaction is complete, the mixture is treated with water to precipitate the product, which is then filtered, washed, and dried. The crude product can be further purified by recrystallization from a solvent mixture like dichloromethane and ethyl acetate to yield 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one with high purity and yield[3].
| Parameter | Value | Reference |
| Starting Material | oxazolo[4,5-b]pyridine-2(3H)-one | [3] |
| Reagent | N-chlorosuccinimide (NCS) | [3] |
| Solvent | Dimethylformamide (DMF) | [3] |
| Reaction Temperature | 10 - 120 °C | [3] |
| Reaction Time | 1 - 36 hours | [3] |
| Purity (Post-recrystallization) | 99.5% (GC) | [3] |
| Yield | 89% | [3] |
Step 2: Chloromethylation of 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one
The second step involves the introduction of a chloromethyl group at the 3-position of the 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one intermediate. This is a critical step that prepares the molecule for the final condensation with the thiophosphate group.
Reaction: 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one is reacted with paraformaldehyde and thionyl chloride to yield 3-chloromethyl-6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one[1]. A Chinese patent details a process involving nucleophilic chlorination, hydroxymethylation, and side-chain chlorination in a single pot[4].
Experimental Protocol: While a detailed, publicly available experimental protocol with specific quantities and yields for this step is not readily found in academic literature, a Chinese patent describes the general process[4]. The reaction involves mixing 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one with paraformaldehyde and a solvent like N,N-dimethylformamide (DMF). Thionyl chloride is then added dropwise to the mixture. This sequence of reactions leads to the formation of the 3-chloromethyl derivative.
Step 3: Synthesis of this compound
The final step in the synthesis is the reaction of the 3-chloromethyl-6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one intermediate with an O,O-dimethyl phosphorothioate salt to form this compound.
Reaction: 3-chloromethyl-6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one is reacted with a salt of O,O-dimethyl phosphorothioic acid to yield S-((6-chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl) O,O-dimethyl phosphorothioate (this compound)[1].
Experimental Protocol: Detailed experimental protocols for this final condensation step are not extensively reported in readily accessible scientific journals. However, the general principle involves a nucleophilic substitution reaction where the sulfur atom of the O,O-dimethyl phosphorothioate anion displaces the chlorine atom of the chloromethyl group on the heterocyclic ring.
Potential Impurities in this compound
The purity of the final this compound product is critical for its efficacy and safety. Impurities can arise from unreacted starting materials, intermediates, by-products of side reactions, or degradation of the final product. A study on the degradation of this compound in water identified several compounds that could also potentially be present as impurities in the technical-grade material[5].
Process-Related Impurities
These impurities are formed during the synthesis process and can include:
-
Unreacted Starting Materials and Intermediates:
-
oxazolo[4,5-b]pyridin-2(3H)-one
-
6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one[5]
-
3-chloromethyl-6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one
-
-
By-products from Side Reactions:
-
6-chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one: This could be formed from the incomplete chlorination of the hydroxymethyl intermediate during the chloromethylation step[5].
-
O,O,S-trimethyl phosphorothioate: This could arise from side reactions involving the thiophosphate reagent[5].
-
O,O-dimethyl S-hydrogen phosphorothioate: Another potential impurity related to the thiophosphate reactant[5].
-
Degradation Products
This compound can degrade under certain conditions, and these degradation products may be present as impurities. The degradation study in water provides valuable insight into these potential impurities[5].
| Impurity Name | Chemical Formula | Potential Origin | Reference |
| 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one | C₆H₃ClN₂O₂ | Unreacted intermediate/Degradation product | [5] |
| 6-chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one | C₇H₅ClN₂O₃ | Incomplete chloromethylation/Degradation product | [5] |
| O,O,S-trimethyl phosphorothioate | C₃H₉O₃PS | Side reaction of thiophosphate reagent/Degradation product | [5] |
| O,O-dimethyl S-hydrogen phosphorothioate | C₂H₇O₃PS | Side reaction of thiophosphate reagent/Degradation product | [5] |
Visualizing the Synthesis and Impurity Formation
The following diagrams, generated using Graphviz, illustrate the this compound synthesis pathway and the potential formation of impurities.
Caption: The three-step synthesis pathway of this compound.
Caption: Potential pathways for the formation of impurities during this compound synthesis.
References
- 1. This compound (Ref: GCA 18809) [sitem.herts.ac.uk]
- 2. This compound (Ref: GCA 18809) [sitem.herts.ac.uk]
- 3. CN103709175B - The one-step synthesis of the chloro-3H-oxazole of 6-also [4,5-b] pyridin-2-ones - Google Patents [patents.google.com]
- 4. CN103073595A - Full-sealing process for preparing this compound cleanly - Google Patents [patents.google.com]
- 5. Evaluation of this compound and dimethoate degradation using chlorine dioxide during water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Azamethiphos: A Technical Guide to its Mechanism of Action on Non-Target Organisms
Audience: Researchers, scientists, and drug development professionals.
Abstract
Azamethiphos is a broad-spectrum organophosphate insecticide and acaricide used extensively in aquaculture to control sea lice infestations on farmed salmon. As a neurotoxic agent, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function in both target and non-target organisms. This technical guide provides an in-depth review of the molecular mechanisms through which this compound exerts its effects on non-target species. It consolidates quantitative toxicity data, details relevant experimental protocols, and visualizes the key pathways and workflows to offer a comprehensive resource for the scientific community.
Primary Mechanism of Action: Acetylcholinesterase Inhibition
The principal mechanism of toxicity for this compound, like other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3][4] AChE is essential for the termination of nerve impulses at cholinergic synapses. It functions by hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, thus clearing the synaptic cleft and allowing the neuron to return to its resting state.
This compound acts as an irreversible inhibitor of AChE.[5] It phosphorylates the serine hydroxyl group at the active site of the enzyme, forming a stable, inactive complex. This inactivation leads to the accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors.[5] The subsequent hyper-excitation of the nervous system leads to neuromuscular fatigue, paralysis, and ultimately, death in susceptible organisms.[5]
Effects and Toxicity on Non-Target Organisms
While effective against sea lice, this compound lacks specificity and can have significant impacts on a wide range of non-target organisms.[6] Its high water solubility facilitates dispersal in the marine environment, creating a potential risk for aquatic life.[6][7]
Aquatic Invertebrates
Aquatic invertebrates, particularly crustaceans, exhibit high sensitivity to this compound. This is a major concern as many crustacean species are ecologically and commercially important.
-
Crustaceans (Lobsters, Shrimp, Copepods): Lobsters and shrimp are among the most susceptible species.[8] Studies have shown that this compound is lethal to all life stages of lobster, with larval stages being particularly vulnerable.[8][9] Sub-lethal effects in lobsters include agitation and erratic behavior.[8]
-
Bivalves (Oysters, Clams): Bivalves like scallops and clams appear to be less sensitive to the acute lethal effects of this compound compared to crustaceans.[8] However, sub-lethal effects are significant. In the Chilean oyster (Ostrea chilensis), exposure has been shown to impair physiological performance (clearance and oxygen consumption rates) and induce oxidative stress.[10][11] These effects are often exacerbated by increases in water temperature.[10]
Other Non-Target Organisms
-
Fish: this compound is considered moderately toxic to fish.[1]
-
Birds: It is classified as highly toxic to birds.[1]
-
Mammals: In laboratory animals, this compound demonstrates slight to moderate acute oral toxicity.[1][12] It is not expected to bioaccumulate in tissues.[1][12]
Quantitative Toxicity Data
The following tables summarize the acute toxicity of this compound to various non-target organisms. LC50 (Lethal Concentration 50%) represents the concentration of a chemical in water that kills 50% of the test organisms within a specified timeframe.
Table 1: Acute Toxicity of this compound to Non-Target Crustaceans
| Species | Life Stage | Exposure Duration | LC50 (µg/L) | Reference |
| American Lobster (Homarus americanus) | Stage I Larvae | 48 hours | 3.57 | [8] |
| American Lobster (Homarus americanus) | Stage II Larvae | 48 hours | 1.03 | [8] |
| American Lobster (Homarus americanus) | Stage III Larvae | 48 hours | 2.29 | [8] |
| American Lobster (Homarus americanus) | Stage IV Larvae | 48 hours | 2.12 | [8] |
| American Lobster (Homarus americanus) | Adult | 48 hours | 1.39 | [8] |
| American Lobster (Homarus americanus) | Adult | 10 days (continuous) | 0.216 | [8] |
| European Lobster (Homarus gammarus) | Larvae | 96 hours | 0.5 | [8] |
| Mysid Shrimp (Mysidopsis bahia) | Not Specified | 96 hours | 0.52 | [8] |
| Copepod (Temora longicornis) | Not Specified | 24 hours | >10 | [8] |
Table 2: No-Observed-Effect Concentration (NOEC) and Other Toxicity Endpoints
| Species | Endpoint | Value | Reference |
| Rat (Rattus norvegicus) | NOAEL (No-Observed-Adverse-Effect Level) from a two-generation reproductive study | 0.1 mg/kg bw/day | [13] |
| Multiple Marine Species | NOEC for sub-lethal effects (behaviour, molting, reproduction) used for risk assessment | 1.0 µg/L | [9] |
Other Molecular Mechanisms and Sub-lethal Effects
Beyond direct neurotoxicity via AChE inhibition, this compound exposure can trigger other detrimental cellular responses.
-
Oxidative Stress: Studies in oysters have demonstrated that this compound can induce oxidative stress, evidenced by increased lipid peroxidation and protein carbonyls.[6][11] This indicates that the chemical can disrupt the balance between the production of reactive oxygen species (ROS) and the organism's antioxidant defense capabilities, leading to cellular damage.
-
NOTCH Signaling Pathway: Research on the target sea louse (Caligus rogercresseyi) has shown that this compound treatment can induce the expression of genes in the NOTCH signaling pathway.[14] This pathway is highly conserved and plays a crucial role in cell-cell communication, proliferation, and differentiation. While this effect has been documented in the target pest, it highlights a potential secondary mechanism that could also affect non-target organisms, warranting further investigation.
Experimental Protocols
Standardized methodologies are crucial for assessing the toxicity of compounds like this compound. The following sections outline the general protocols for key experiments.
Acute Aquatic Toxicity Testing (LC50 Determination)
This protocol is a generalized representation based on standard OECD and EPA guidelines for determining the LC50 value for an aquatic invertebrate.
Objective: To determine the concentration of this compound that is lethal to 50% of a test population of a specific non-target aquatic organism over a defined period (e.g., 48 or 96 hours).
Methodology:
-
Test Organisms: A homogenous group of a selected species (e.g., Homarus americanus larvae) are acclimated to laboratory conditions.
-
Test Solutions: A series of test concentrations of this compound are prepared by diluting a stock solution with clean seawater. A seawater-only control group is also prepared. Typically, a geometric series of at least five concentrations is used.
-
Exposure: A set number of organisms (e.g., 10-20) are randomly assigned to replicate test chambers for each concentration and the control.
-
Incubation: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen for a specified duration (e.g., 96 hours).
-
Observation: Mortality is recorded at regular intervals (e.g., 24, 48, 72, 96 hours). The criterion for death is typically the cessation of all movement, even after gentle prodding.
-
Data Analysis: The mortality data is analyzed using statistical methods (e.g., Probit analysis) to calculate the LC50 value and its 95% confidence intervals.
Acetylcholinesterase (AChE) Activity Assay
This protocol is based on the Ellman method, a common technique for measuring AChE activity.
Objective: To quantify the inhibition of AChE activity in tissue samples from organisms exposed to this compound.
Methodology:
-
Sample Preparation: Organisms are exposed to different concentrations of this compound. Tissues of interest (e.g., brain, muscle, hemolymph) are dissected and homogenized in a cold phosphate buffer to create a tissue extract containing the enzyme.
-
Reaction Mixture: In a microplate well, the tissue extract is combined with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Initiation: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI).
-
Measurement: If AChE is active, it hydrolyzes ATCI into thiocholine and acetate. The thiocholine then reacts with DTNB to produce a yellow-colored compound (TNB). The rate of color change is measured over time using a spectrophotometer at a wavelength of 412 nm.
-
Inhibition Calculation: The AChE activity in samples from exposed organisms is compared to the activity in control (unexposed) organisms. The percent inhibition is calculated.
Conclusion
This compound is a potent neurotoxin whose primary mechanism of action is the inhibition of acetylcholinesterase. While effective for its intended use in aquaculture, this mechanism is not specific, leading to significant toxicity in a range of non-target organisms, most notably crustaceans. Quantitative data consistently demonstrate that species like lobster and shrimp are highly vulnerable, with LC50 values in the low microgram-per-liter range. Furthermore, sub-lethal effects, including the induction of oxidative stress, highlight that the impact of this compound extends beyond acute mortality. A thorough understanding of these mechanisms and toxicological endpoints is critical for conducting accurate environmental risk assessments and developing strategies to mitigate the impact on non-target populations.
References
- 1. This compound (Ref: GCA 18809) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 4. omsynth.com [omsynth.com]
- 5. Highly Sensitive Detection of the Insecticide this compound by Tris(2,2′-bipyridine)ruthenium(II) Electrogenerated Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Interactive Effects of the Anti-Sea Lice Pesticide this compound and Temperature on Oxidative Damage and Antioxidant Responses in the Oyster Ostrea chilensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 9. canada.ca [canada.ca]
- 10. The interactive effect of anti-sea lice pesticide this compound and temperature on the physiological performance of the filter-feeding bivalve Ostrea chilensis: A non-target species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 13. fda.gov [fda.gov]
- 14. Evidence for the Induction of Key Components of the NOTCH Signaling Pathway via Deltamethrin and this compound Treatment in the Sea Louse Caligus rogercresseyi [mdpi.com]
Degradation of Azamethiphos in Aquatic Environments: A Technical Guide for Researchers
An In-depth Examination of Azamethiphos Degradation Products and Pathways in Freshwater Versus Saltwater Ecosystems
This compound, an organophosphorus insecticide, is utilized in aquaculture to control sea lice, leading to its introduction into marine and, potentially, freshwater environments. Understanding its fate and degradation is crucial for assessing its environmental impact. This technical guide provides a comprehensive overview of the degradation products of this compound in aquatic systems, with a comparative focus on freshwater and saltwater environments, based on available scientific literature.
This compound Degradation Pathways and Products
The environmental degradation of this compound is primarily driven by hydrolysis, with contributions from photolysis and microbial activity. While direct comparative studies on the degradation products in freshwater versus saltwater are limited, research in freshwater systems provides valuable insights into the key transformation products.
A significant study on the degradation of this compound in deionized and river water identified four major degradation products[1][2]. Although this study utilized chlorine dioxide for degradation, the identified compounds represent potential products of oxidative degradation processes in aquatic environments. The degradation products are generally considered to be less toxic than the parent this compound compound[1][2].
Table 1: Major Degradation Products of this compound Identified in an Aqueous Environment
| Degradation Product | Chemical Formula | Notes |
| 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one | C6H3ClN2O2 | Identified as a major degradation product in a laboratory study.[1][2] |
| O,O,S-trimethyl phosphorothioate | C3H9O3PS | Identified as a major degradation product in a laboratory study.[1][2] |
| 6-chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one | C7H5ClN2O3 | Identified as a major degradation product in a laboratory study.[1][2] |
| O,O-dimethyl S-hydrogen phosphorothioate | C2H7O3PS | Identified as a major degradation product in a laboratory study.[1][2] |
The primary degradation pathway of this compound involves the cleavage of the phosphate ester bond, leading to the formation of the pyridinyl-oxazole moiety and the organophosphate portion.
Comparative Degradation Rates: Freshwater vs. Saltwater
While specific comparative studies are scarce, available data suggests that the degradation rate of this compound is influenced by several environmental factors that can differ between freshwater and saltwater ecosystems.
Hydrolysis: Hydrolysis is the dominant degradation process for this compound in natural waters, with a reported half-life of approximately 8.9 days.[3][4] In the marine environment, it is reported to persist for up to nine days.[5] The rate of hydrolysis is sensitive to pH, and this compound is noted to be particularly sensitive to hydrolysis at low pH.[6] Given that the pH of freshwater and saltwater can vary, this is a key factor influencing its persistence.
Photolysis: Light has been shown to increase the degradation efficiency of this compound[7]. The extent of photolysis will depend on water clarity, depth, and the intensity of solar radiation, which can vary between different aquatic systems.
Microbial Degradation: The role of microorganisms in the degradation of this compound is acknowledged but not extensively detailed in the available literature for either freshwater or saltwater. The composition and activity of microbial communities will differ significantly between these environments, likely leading to different rates of biodegradation.
Table 2: Environmental Factors Influencing this compound Degradation
| Factor | Influence on Degradation | Relevance to Freshwater vs. Saltwater |
| pH | Hydrolysis rate is pH-dependent, with increased degradation at lower pH.[6] | Freshwater pH can vary widely (typically 6.5-8.5), while saltwater is more buffered (around 8.1). This could lead to faster hydrolysis in more acidic freshwater bodies. |
| Temperature | Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. | Temperature regimes can differ significantly between freshwater and marine environments, affecting degradation rates. |
| Sunlight | Photolysis contributes to degradation. | Water turbidity and depth will affect light penetration and thus the rate of photodegradation in both environments. |
| Microbial Community | Biodegradation by microorganisms is a degradation pathway. | The composition and metabolic activity of microbial communities are distinct in freshwater and saltwater, likely resulting in different biodegradation potentials. |
| Salinity/Ionic Strength | May influence chemical reaction rates. | The high ionic strength of saltwater could potentially affect the rate of hydrolysis compared to freshwater, although specific data for this compound is not available. |
Experimental Protocols for Studying this compound Degradation
Standardized protocols are essential for generating comparable data on pesticide degradation. The following outlines a general experimental workflow for assessing the degradation of this compound in aquatic environments, based on established methodologies like those from the OECD (Organisation for Economic Co-operation and Development).
Key Methodological Considerations:
-
Water Source: Use of representative freshwater (e.g., river water) and saltwater (e.g., coastal seawater) is critical. Water should be characterized for parameters such as pH, dissolved organic carbon, and microbial content.
-
Microcosms: Laboratory microcosms containing water and, if relevant, sediment from the respective environments should be used to simulate natural conditions.
-
Controls: Sterile controls (e.g., through filtration or autoclaving) are necessary to differentiate between abiotic (hydrolysis, photolysis) and biotic (microbial) degradation. Dark controls are used to assess the contribution of hydrolysis and microbial degradation in the absence of light.
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the preferred methods for the quantification of this compound and the identification of its degradation products[8].
Toxicological Profile and Signaling Pathways
This compound is an organophosphate insecticide that acts as a neurotoxin by inhibiting the enzyme acetylcholinesterase (AChE)[9][10]. This inhibition leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation, which can result in paralysis and death in target organisms[10].
The degradation products of this compound are reported to be less toxic than the parent compound. A study showed that the degradation products had lower toxicity to the aquatic invertebrate Daphnia magna[1][2].
References
- 1. Evaluation of this compound and dimethoate degradation using chlorine dioxide during water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 4. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 5. The Interactive Effects of the Anti-Sea Lice Pesticide this compound and Temperature on Oxidative Damage and Antioxidant Responses in the Oyster Ostrea chilensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound (Ref: GCA 18809) [sitem.herts.ac.uk]
- 10. This compound | C9H10ClN2O5PS | CID 71482 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Photodegradation Kinetics of Azamethiphos under UV Light
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photodegradation kinetics of Azamethiphos, an organophosphorus insecticide, under ultraviolet (UV) light. This compound is utilized in aquaculture to control sea lice, and understanding its environmental fate, particularly its degradation under sunlight, is crucial for assessing its ecological impact. This document synthesizes available scientific data on its degradation kinetics, experimental methodologies, and degradation pathways. All quantitative data are presented in structured tables for clarity, and key experimental workflows and degradation pathways are visualized using diagrams.
Introduction
This compound (S-6-chloro-2,3-dihydro-2-oxo-1,3-oxazolo[4,5-b]pyridin-3-ylmethyl O,O-dimethyl phosphorothioate) is an organophosphate insecticide effective against a range of ectoparasites.[1] Its application in aquaculture raises concerns about its persistence and potential effects on non-target aquatic organisms. Photodegradation is a primary mechanism for the dissipation of pesticides in the aquatic environment. This guide focuses on the kinetics and mechanisms of this compound degradation when exposed to UV radiation, a key component of sunlight.
Photodegradation Kinetics of this compound
The degradation of this compound in the presence of light has been observed to follow pseudo-first-order kinetics.[2] While specific kinetic data for the direct photolysis of this compound under UV light is not extensively available in the reviewed literature, studies on its degradation in the presence of light and an oxidizing agent like chlorine dioxide (ClO2) indicate that light significantly enhances the degradation rate compared to dark conditions.[2]
Table 1: Summary of a Study on this compound Degradation with Chlorine Dioxide under Light
| Parameter | Condition | Result | Reference |
| Kinetics | UV-activated ClO2 oxidation | Pseudo-first-order | [2] |
| Degradation Efficiency | Light conditions (with ClO2) | Higher than dark conditions | [2] |
Note: This table summarizes findings from a study involving both light and an oxidizing agent, as direct UV photolysis data for this compound is limited in the available literature.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible study of photodegradation kinetics. Below are generalized yet detailed methodologies based on common practices for pesticide photolysis studies.
Sample Preparation and Irradiation
A standard solution of this compound is prepared in a solvent transparent to UV light, typically purified water or a water/acetonitrile mixture to ensure solubility. The concentration is chosen to be environmentally relevant and to allow for accurate analytical measurement. The solution is then placed in a photoreactor equipped with a UV lamp.
Diagram 1: Generalized Experimental Workflow for Photodegradation Studies
Caption: A typical workflow for studying the photodegradation of a pesticide.
Light Source and Reactor Setup
A common setup involves a quartz reaction vessel to allow for the transmission of UV light. The UV source is typically a medium or low-pressure mercury lamp emitting at specific wavelengths (e.g., 254 nm) or a xenon lamp to simulate the solar spectrum. The temperature of the reaction vessel is usually controlled using a water jacket.
Analytical Methodology
The concentration of this compound and its degradation products over time is monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a fluorescence detector (FLD).[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification of volatile degradation products.
Table 2: Analytical Methods for this compound Determination
| Technique | Mobile Phase/Column | Detection | Application | Reference |
| HPLC-FLD | Acetonitrile-Water (32:68)/C18 column | Excitation: 230 nm, Emission: 345 nm | Residues in salmon tissue | [3] |
| HPLC-UV | Acetonitrile-Water (70:30) | 294 nm | Water and soil samples | [4] |
Photodegradation Pathway of this compound
The degradation of this compound under light in the presence of chlorine dioxide has been shown to proceed through several transformation products. The proposed mechanism involves reactions such as oxidation and cleavage of the molecule.
A study identified four primary degradation products of this compound when treated with ClO2 under light[5]:
-
6-chlorooxazolo[4,5-b]pyridin-2(3H)-one
-
O,O,S-trimethyl phosphorothioate
-
6-chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one
-
O,O-dimethyl S-hydrogen phosphorothioate
Diagram 2: Proposed Degradation Products of this compound with ClO2 and Light
References
- 1. fkit.unizg.hr [fkit.unizg.hr]
- 2. researchgate.net [researchgate.net]
- 3. Determination of residues of this compound in salmon tissue by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of this compound and dimethoate degradation using chlorine dioxide during water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Azamethiphos Binding Affinity to Acetylcholinesterase Variants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the organophosphate insecticide azamethiphos to acetylcholinesterase (AChE) and its variants, with a particular focus on the mechanisms of resistance observed in salmon lice (Lepeophtheirus salmonis). This document details the molecular basis of resistance, experimental protocols for assessing binding and resistance, and the quantitative differences observed between susceptible and resistant AChE genotypes.
Introduction
This compound is a potent organophosphate insecticide widely used in aquaculture to control ectoparasites such as sea lice.[1] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of animals.[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the parasite.[3][4]
However, the extensive use of this compound has led to the emergence of resistance in target pest populations, primarily in salmon lice.[4][5] This resistance is predominantly linked to specific mutations in the gene encoding AChE, which alter the enzyme's structure and reduce its sensitivity to this compound.[3][4] Understanding the binding affinity of this compound to both wild-type (susceptible) and variant (resistant) forms of AChE is crucial for monitoring resistance, developing new treatment strategies, and designing novel insecticides.
Molecular Basis of Resistance
The primary mechanism of resistance to this compound in the salmon louse, Lepeophtheirus salmonis, has been identified as a single nucleotide polymorphism (SNP) in the ace1a gene, which codes for acetylcholinesterase. This SNP results in a missense mutation, leading to an amino acid substitution from Phenylalanine to Tyrosine at position 362 (Phe362Tyr) of the enzyme.[3][4] This corresponds to the Phe331 position in the Torpedo californica AChE.[3]
This Phe362Tyr mutation is located within the active site gorge of the AChE enzyme and is believed to alter the binding pocket for this compound, thereby reducing the inhibitor's binding affinity.[3] Salmon lice can be categorized into three genotypes based on this mutation:
-
SS (Susceptible): Homozygous for the wild-type allele (Phenylalanine at position 362). These individuals are highly susceptible to this compound.
-
RS (Resistant - Heterozygous): Heterozygous, carrying one wild-type and one mutant allele. These individuals exhibit an intermediate level of resistance.
-
RR (Resistant - Homozygous): Homozygous for the mutant allele (Tyrosine at position 362). These individuals are highly resistant to this compound.[6][7]
A similar resistance mechanism has been identified in the sea louse Caligus rogercresseyi, where a mutation at position 318 of the AChE gene is associated with this compound resistance.[8]
Quantitative Data on this compound-AChE Interaction
While the Phe362Tyr mutation is strongly correlated with this compound resistance, specific binding affinity constants such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound against the purified wild-type (SS) and mutant (RR) AChE variants from salmon lice are not extensively reported in the available literature. However, enzymatic assays have demonstrated a significant difference in the residual AChE activity between the susceptible and resistant genotypes after exposure to this compound, providing strong evidence for a reduced binding affinity in the resistant variant.
The following table summarizes the key findings from a study by Kaur et al. (2015), which investigated the effect of this compound on AChE activity in susceptible and resistant salmon lice.
| Genotype | Treatment | Mean Residual AChE Activity (mU/mg protein) | Statistical Significance (p-value) | Reference |
| SS (Susceptible) | Control (0 µg/L this compound) | ~1.25 | - | |
| 2 µg/L this compound | ~0.25 | p < 0.0001 (compared to SS control) | ||
| RR (Resistant) | Control (0 µg/L this compound) | ~1.25 | - | |
| 2 µg/L this compound | ~0.75 | p < 0.0001 (compared to RR control) | ||
| Comparison | 2 µg/L this compound | SS vs. RR | p = 0.019 |
These results clearly indicate that the AChE from the RR genotype retains significantly higher activity in the presence of this compound compared to the SS genotype, demonstrating the protective effect of the Phe362Tyr mutation.
Experimental Protocols
This section details the key experimental methodologies for assessing this compound resistance and its effect on AChE activity in salmon lice, based on the protocols described by Kaur et al. (2015).
Salmon Louse Collection and Genotyping
-
Sample Collection: Collect adult salmon lice from farmed salmon.
-
RNA/DNA Extraction: Dissect the lice and extract total RNA or genomic DNA using standard molecular biology protocols.
-
Genotyping:
-
Perform reverse transcription of RNA to cDNA if starting from RNA.
-
Amplify the region of the ace1a gene containing the mutation site using polymerase chain reaction (PCR) with specific primers.
-
Sequence the PCR products to identify the nucleotide at the codon corresponding to amino acid position 362.
-
Alternatively, use a high-throughput genotyping method such as a TaqMan probe-based assay to rapidly determine the genotype (SS, RS, or RR) of individual lice.[7]
-
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity.
-
Enzyme Preparation:
-
Homogenize individual salmon lice in a suitable buffer (e.g., phosphate buffer, pH 7.5) on ice.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the crude enzyme extract.
-
Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Inhibition Assay:
-
Prepare a reaction mixture in a 96-well microplate containing:
-
Phosphate buffer
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
The salmon louse enzyme extract
-
-
Add this compound at various concentrations to the experimental wells and a control solvent (e.g., DMSO) to the control wells.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
AChE hydrolyzes ATCI to thiocholine and acetate.
-
The produced thiocholine reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound.
-
-
Data Acquisition and Analysis:
-
Measure the rate of TNB formation by monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the AChE activity, typically expressed as milliunits per milligram of protein (mU/mg). One unit is defined as the amount of enzyme that hydrolyzes 1 µmol of acetylthiocholine per minute at a specific temperature and pH.
-
For inhibition studies, calculate the percentage of residual AChE activity for each this compound concentration relative to the control.
-
Visualizations
Experimental Workflow for this compound Resistance Assessment
Caption: Experimental workflow for assessing this compound resistance in salmon lice.
Mechanism of AChE Inhibition and Resistance
Caption: Mechanism of AChE inhibition by this compound and the effect of the Phe362Tyr mutation.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism behind Resistance against the Organophosphate this compound in Salmon Lice (Lepeophtheirus salmonis) | PLOS One [journals.plos.org]
- 3. Mechanism behind Resistance against the Organophosphate this compound in Salmon Lice (Lepeophtheirus salmonis) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. The Interactive Effects of the Anti-Sea Lice Pesticide this compound and Temperature on Oxidative Damage and Antioxidant Responses in the Oyster Ostrea chilensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
The Unseen Impact: A Technical Guide on the Potential Effects of Aza-methi-phos on the Gut Microbiome of Rainbow Trout
Disclaimer: To date, no direct scientific studies have been published specifically investigating the effects of the organophosphate pesticide aza-methi-phos on the gut microbiome of rainbow trout (Oncorhynchus mykiss). This technical guide, therefore, synthesizes existing research on the impact of other organophosphate pesticides on the gut microbiota of various fish species, including rainbow trout, to infer the potential consequences of aza-methi-phos exposure. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future research in this critical area of aquatic toxicology.
Introduction: The Gut Microbiome as a Sentinel of Health
The gastrointestinal tract of rainbow trout harbors a complex and dynamic community of microorganisms, collectively known as the gut microbiome. This intricate ecosystem plays a pivotal role in host physiology, influencing nutrient metabolism, immune system development and function, and resistance to pathogens. The composition of the rainbow trout gut microbiome is predominantly composed of the phyla Proteobacteria, Firmicutes, and Actinobacteria. However, this delicate microbial balance can be disrupted by various environmental stressors, including exposure to chemical contaminants such as pesticides.
Organophosphate pesticides, a class of chemicals to which aza-methi-phos belongs, are widely used in agriculture and aquaculture and are known for their neurotoxic effects. Emerging evidence suggests that these compounds can also significantly alter the gut microbial communities of non-target organisms, leading to a state of dysbiosis, which may contribute to a range of adverse health outcomes.
Potential Effects of Organophosphate Exposure on the Fish Gut Microbiome
Based on studies of organophosphates like chlorpyrifos and diazinon in various fish species, aza-methi-phos exposure in rainbow trout could potentially lead to the following alterations in the gut microbiome:
-
Shifts in Microbial Diversity: Exposure to organophosphates has been shown to alter both the richness (alpha diversity) and the composition (beta diversity) of the gut microbiota. This can manifest as a decrease in beneficial bacteria and an increase in opportunistic or pathogenic bacteria.
-
Changes in Phyla Abundance: Studies on other fish species have demonstrated that organophosphate exposure can lead to significant changes in the relative abundance of dominant bacterial phyla. For instance, some studies report an increase in the abundance of Proteobacteria and a decrease in Firmicutes.
-
Functional Dysregulation: Alterations in the microbial community structure can lead to functional dysregulation of the gut microbiome. This may impact nutrient absorption, immune modulation, and the production of essential metabolites like short-chain fatty acids (SCFAs).
-
Increased Susceptibility to Disease: A dysbiotic gut microbiome can compromise the host's immune defenses, making the fish more susceptible to infections from pathogens.
Data Presentation: Summary of Organophosphate Effects on Fish Gut Microbiota
The following table summarizes findings from studies on the effects of various organophosphate pesticides on the gut microbiome of different fish species. This data provides a basis for hypothesizing the potential impacts of aza-methi-phos on rainbow trout.
| Pesticide | Fish Species | Key Findings on Gut Microbiome | Reference |
| Diazinon | Crucian Carp (Carassius auratus gibelio) | Increased counts of Bacteroidetes, Fusobacteria, and Firmicutes. No significant change in Proteobacteria abundance. Altered intestinal microbiota composition and diversity. | [1][2] |
| Chlorpyrifos | Zebrafish (Danio rerio) | Increased abundance of Proteobacteria, with alterations in α-Proteobacteria, β-Proteobacteria, and γ-Proteobacteria. | [1] |
| Trichlorfon | Common Carp (Cyprinus carpio) | While direct microbiome data is not detailed, gut histological changes were observed, suggesting a potential impact on the gut environment and its microbial inhabitants. | [1] |
Experimental Protocols: A Framework for Future Research
To directly assess the impact of aza-methi-phos on the rainbow trout gut microbiome, a controlled experimental approach is necessary. The following protocol outlines a general framework for such a study.
4.1. Fish Husbandry and Acclimation
-
Source: Obtain healthy, juvenile rainbow trout from a certified hatchery.
-
Acclimation: Acclimate the fish to laboratory conditions for a minimum of two weeks in dechlorinated, aerated water at a controlled temperature (e.g., 15 ± 1°C) and photoperiod (e.g., 12h light: 12h dark).
-
Feeding: Feed the fish a commercial trout diet at a specified rate (e.g., 2% of body weight per day).
4.2. Aza-methi-phos Exposure
-
Experimental Design: Employ a static-renewal or flow-through exposure system.
-
Treatment Groups: Include a control group (no aza-methi-phos) and at least three environmentally relevant concentrations of aza-methi-phos.
-
Duration: The exposure period should be determined based on the study objectives (e.g., acute exposure: 96 hours; chronic exposure: 28 days or longer).
-
Water Quality: Monitor water quality parameters (pH, dissolved oxygen, temperature, ammonia, nitrite, and nitrate) daily.
4.3. Sample Collection
-
Gut Dissection: At the end of the exposure period, euthanize the fish and aseptically dissect the gastrointestinal tract.
-
Content and Mucosa: Separate the intestinal contents (digesta) from the intestinal mucosa for separate microbial community analysis.
-
Storage: Immediately store samples at -80°C until DNA extraction.
4.4. DNA Extraction and 16S rRNA Gene Sequencing
-
Extraction: Extract total microbial DNA from the gut contents and mucosa using a commercially available kit.
-
PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.
-
Sequencing: Perform high-throughput sequencing of the amplicons on a platform such as Illumina MiSeq.
4.5. Bioinformatics and Statistical Analysis
-
Data Processing: Process the raw sequencing data to remove low-quality reads, chimeras, and adapters.
-
OTU Clustering: Cluster the sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.
-
Taxonomic Assignment: Assign taxonomy to the OTUs using a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis: Calculate alpha diversity indices (e.g., Chao1, Shannon, Simpson) and beta diversity (e.g., Bray-Curtis, Jaccard) to assess changes in the microbial community.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, PERMANOVA) to determine significant differences between treatment groups.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for studying the effects of aza-methi-phos on the rainbow trout gut microbiome.
Potential Signaling Pathway Disruption
Caption: A conceptual diagram illustrating the potential pathways through which aza-methi-phos could impact the rainbow trout gut-health axis.
Conclusion and Future Directions
While direct evidence is currently lacking, the existing body of research on other organophosphate pesticides strongly suggests that aza-methi-phos has the potential to significantly alter the gut microbiome of rainbow trout. Such alterations could have far-reaching consequences for fish health, including impaired nutrient metabolism, compromised immune function, and increased susceptibility to disease.
Future research should prioritize controlled exposure studies to definitively characterize the effects of aza-methi-phos on the rainbow trout gut microbiome. A multi-omics approach, integrating metagenomics, metatranscriptomics, and metabolomics, would provide a comprehensive understanding of the structural and functional changes in the gut microbial community and their subsequent impacts on host physiology. This knowledge is essential for developing accurate environmental risk assessments and for safeguarding the health of aquatic ecosystems.
References
Navigating the Solubility of Azamethiphos: A Technical Guide for Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of azamethiphos in various organic solvents, offering critical data and protocols for the preparation of stock solutions essential for research and development. Understanding the solubility characteristics of this organophosphate insecticide is paramount for accurate and reproducible experimental outcomes.
Core Data on this compound Solubility
The selection of an appropriate solvent is the foundational step in preparing a stock solution. The following table summarizes the available quantitative solubility data for this compound in a range of common organic solvents. This data has been compiled from various scientific and technical sources to facilitate easy comparison and informed solvent selection.
| Solvent | Chemical Class | Solubility (g/L) | Temperature (°C) |
| Dichloromethane | Halogenated Hydrocarbon | 610 | 20 |
| Benzene | Aromatic Hydrocarbon | 130 | 20 |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 55 - 64 | Not Specified |
| Methanol | Alcohol | 100 | 20 |
| Water | Protic Solvent | 1.1 | 20 |
Experimental Protocols
Accurate and consistent preparation of stock solutions is critical for experimental integrity. The following protocols provide detailed methodologies for determining solubility and preparing standardized stock solutions of this compound.
Determining this compound Solubility in a Novel Solvent
This protocol outlines a general method for determining the solubility of this compound in an organic solvent for which data is not available, based on the principles of the isothermal saturation method.
Materials:
-
This compound (analytical standard grade)
-
Solvent of interest (high purity, HPLC grade or equivalent)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 20°C or 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. To avoid disturbing the pellet, it is advisable to take the sample from the upper portion of the liquid.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles. This step is crucial to prevent undissolved solute from artificially inflating the concentration measurement.
-
Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in g/L or other appropriate units.
Preparation of a Standard Stock Solution
This protocol provides a step-by-step guide for preparing a standard stock solution of this compound at a known concentration.
Materials:
-
This compound (analytical standard grade)
-
Selected organic solvent (high purity, HPLC grade or equivalent)
-
Volumetric flask (Class A)
-
Analytical balance (readable to 0.1 mg)
-
Spatula
-
Weighing paper or boat
-
Pipettes (calibrated)
-
Ultrasonic bath (optional)
-
Amber glass storage vials with screw caps and PTFE septa
Procedure:
-
Determine Required Mass: Calculate the mass of this compound required to achieve the desired concentration in the chosen volume of the volumetric flask. For example, to prepare a 1 mg/mL (1 g/L) stock solution in a 10 mL volumetric flask, you would need 10 mg of this compound.
-
Weighing: Accurately weigh the calculated mass of this compound using an analytical balance.
-
Dissolution: Carefully transfer the weighed this compound into the volumetric flask. Add a small amount of the chosen solvent (approximately half the final volume) to the flask.
-
Solubilization: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or place the flask in an ultrasonic bath for a short period to aid dissolution.
-
Bringing to Volume: Once the this compound is completely dissolved, add the solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.
-
Homogenization: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution into amber glass vials to protect it from light. Store the solution at an appropriate temperature, typically at -20°C for long-term storage, to minimize degradation. Clearly label the vials with the compound name, concentration, solvent, and date of preparation.
Visualizing the Solvent Selection Workflow
The process of selecting a suitable organic solvent for preparing an this compound stock solution can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates the key decision points in this process.
Caption: Workflow for selecting an organic solvent for this compound stock solutions.
This guide provides foundational knowledge for the effective preparation of this compound stock solutions. For novel applications or when using solvent systems not listed, it is imperative to perform preliminary solubility tests to ensure the stability and accuracy of your experimental standards.
Methodological & Application
Application Note: Determination of Azamethiphos in Seawater by HPLC-UV
An Application Note and Protocol for the determination of Azamethiphos in seawater using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is detailed below. This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
This compound is an organophosphorus insecticide widely used in aquaculture, particularly in salmon farming, to control sea lice.[1][2][3] Its application involves direct introduction into marine environments, necessitating reliable analytical methods to monitor its concentration and assess potential risks to non-target marine organisms.[3][4] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and accessible technique for the quantification of this compound in environmental samples like seawater.[5][6] This method offers a balance of sensitivity, specificity, and cost-effectiveness for routine monitoring.
Principle
This method employs reversed-phase HPLC to separate this compound from other components in the seawater matrix. A C18 column is typically used, where the nonpolar stationary phase retains the moderately polar this compound. An isocratic mobile phase, consisting of a mixture of acetonitrile and water, is used to elute the analyte.[5][7] Following separation, the this compound compound is detected by a UV detector based on its absorbance of UV light at a specific wavelength.[5] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
1. Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1200 series).[5]
-
Reversed-phase C18 column (e.g., 5 μm, 250mm × 4.6 mm).[7]
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18).[5][8]
-
Rotary evaporator.[5]
-
Analytical balance, vortex mixer, and sonicator.
-
Glassware: Volumetric flasks, pipettes, vials.
-
Syringe filters (0.45 µm).
-
-
Reagents:
2. Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 mg/L): Accurately weigh 10 mg of this compound analytical standard and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile.
-
Working Stock Solution (e.g., 10 mg/L): Dilute the primary stock solution by transferring 100 µL into a 10 mL volumetric flask and bringing it to volume with the mobile phase diluent (e.g., Acetonitrile:Water, 20:80 v/v).[5]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 20 mg/L) by serial dilution of the working stock solution with the mobile phase diluent.
3. Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from a method for extracting this compound from water samples.[5]
-
Sample Collection: Collect seawater samples in clean glass bottles and store them at 4°C until analysis.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry out.
-
Sample Loading: Pass a known volume of the seawater sample (e.g., 100-500 mL) through the conditioned SPE cartridge at a slow, steady flow rate (approx. 5 mL/min).
-
Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove salts and other polar impurities.
-
Analyte Elution: Elute the retained this compound from the cartridge by passing a small volume of methanol (e.g., 2 x 2 mL) into a collection tube.[5]
-
Concentration: Evaporate the methanol eluate to dryness using a rotary evaporator at approximately 44°C or under a gentle stream of nitrogen.[5]
-
Reconstitution: Re-dissolve the final residue in a precise volume (e.g., 1.0 mL) of an acetonitrile-water mixture (20:80 v/v).[5]
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
4. HPLC-UV Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject a fixed volume (e.g., 25 µL) of the prepared standards and samples into the HPLC system.[5]
-
Data Acquisition: Record the chromatograms and integrate the peak area corresponding to the retention time of this compound.
Data Presentation
Quantitative data for a typical HPLC-UV method for this compound analysis are summarized in the tables below.
Table 1: HPLC-UV Operating Conditions
| Parameter | Condition | Reference |
|---|---|---|
| HPLC System | Agilent 1200 Series | [5] |
| Column | C18 | [7][8] |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) | [5] |
| Elution Mode | Isocratic | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Injection Volume | 25 µL | [5] |
| UV Detection Wavelength | 294 nm (alternative: 274 nm) | [5][9] |
| Column Temperature | Ambient |[10] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 5 - 1000 ng/mL | [11] |
| Limit of Detection (LOD) | 1 ppm (1000 µg/L) | [5] |
| Limit of Quantification (LOQ) | 5 ng/mL (5 µg/L) | [11] |
| Recovery in Water | 94.02 ± 0.09% | [5] |
| Precision (%RSD) | < 2% |[7] |
Note: The sensitivity of the method can be significantly improved using techniques like magnetic solid-phase extraction, which achieved a lower LOQ of 5 ng/mL.[11]
Mandatory Visualization
The overall workflow for the determination of this compound in seawater is illustrated below.
Caption: Experimental workflow from sample collection to final quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C9H10ClN2O5PS | CID 71482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. journals.sjp.ac.lk [journals.sjp.ac.lk]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Determination of residues of this compound in salmon tissue by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Efficient and selective extraction of this compound and chlorpyrifos residues from mineral water and grape samples using magnetic mesoporous molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Azamethiphos Residue in Fish Tissue by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Azamethiphos residues in fish tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by solid-phase extraction (SPE) cleanup to ensure high recovery and removal of matrix interferences. The subsequent analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for the determination of this compound. This method is suitable for researchers, scientists, and professionals in drug development and food safety for monitoring this compound levels in aquaculture products.
Introduction
This compound is an organophosphate insecticide used in aquaculture to control sea lice on salmonids.[1] Its use necessitates reliable analytical methods to monitor residue levels in fish tissue to ensure consumer safety and compliance with regulatory limits. This document provides a comprehensive protocol for the extraction, cleanup, and analysis of this compound in fish tissue using LC-MS/MS, a technique renowned for its high sensitivity and specificity.
Experimental Protocol
Sample Preparation
1.1. Homogenization:
-
Excise a representative portion of the fish muscle tissue, removing skin and bones.
-
Homogenize the tissue to a uniform consistency using a high-speed blender or homogenizer.
1.2. QuEChERS Extraction:
-
Weigh 5 g (± 0.1 g) of the homogenized fish tissue into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of water and 15 mL of acetonitrile (containing 1% acetic acid).
-
Add 1.5 g of anhydrous sodium acetate (NaOAc) and 6 g of anhydrous magnesium sulfate (MgSO₄).
-
Cap the tube and shake vigorously for 7 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.[2]
1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a 15 mL centrifuge tube.
-
Add 150 mg of anhydrous MgSO₄, 50 mg of Primary Secondary Amine (PSA), and 150 mg of C18 sorbent.[2]
-
Vortex the tube for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.[2]
-
The resulting supernatant is ready for LC-MS/MS analysis. For enhanced cleanup, an additional SPE step can be performed.[3]
1.4. (Optional) C18 Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant from the d-SPE step onto the cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.[3][4]
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm particle size).[2]
-
Mobile Phase A: 0.1% Formic acid in Water.[2]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.[2]
-
Gradient Program:
-
Start at 30% B, hold for 1 min.
-
Linear gradient to 100% B over 4 min.
-
Hold at 100% B for 4 min.
-
Return to 30% B in 0.1 min and re-equilibrate for 3 min.
-
2.2. Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Temperature: 500°C.
-
Capillary Voltage: 3.5 kV.
-
Collision Gas: Argon.
-
MRM Transitions:
Quality Control
-
Calibration Curve: Prepare matrix-matched calibration standards over a concentration range of 1 to 100 ng/g to account for matrix effects. The linearity of the calibration curve should have a coefficient of determination (R²) ≥ 0.99.[6]
-
Spiked Samples: Analyze spiked blank fish tissue samples at low, medium, and high concentrations to assess method accuracy and precision. Recoveries should be within 70-120% with a relative standard deviation (RSD) ≤ 20%.[6]
-
Blanks: Analyze a method blank with each batch of samples to check for contamination.
Data Presentation
Table 1: Method Validation Parameters for this compound Analysis in Fish Tissue
| Parameter | Result |
| Linearity Range | 1 - 100 ng/g |
| Correlation Coefficient (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.2 ng/g[2] |
| Limit of Quantification (LOQ) | 0.6 ng/g (calculated as 3x LOD) |
| Recovery | 86% (at 10 ng/g)[3] |
| Precision (RSD) | 5.3%[3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Logical Relationships of Key Analytical Steps
Caption: Key steps in the analytical method.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of residues of this compound in salmon tissue by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. qcap-egypt.com [qcap-egypt.com]
Application Note: Solid-Phase Extraction of Azamethiphos from Environmental Water Samples
Abstract
This application note details a robust and reliable method for the extraction and pre-concentration of the organophosphorus insecticide Azamethiphos from environmental water samples using solid-phase extraction (SPE). The described protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology utilizes C18 SPE cartridges for the efficient isolation of this compound, followed by analysis with High-Performance Liquid Chromatography (HPLC). This document provides a comprehensive experimental protocol, quantitative performance data, and a visual workflow to ensure successful implementation.
Introduction
This compound is a widely used organophosphorus insecticide for controlling flies and cockroaches in agricultural and public health settings.[1] Its potential for runoff into surrounding water bodies necessitates sensitive and accurate monitoring methods to assess environmental contamination and ensure public safety. Solid-phase extraction (SPE) is a preferred technique for the pre-concentration of pesticides from aqueous matrices due to its efficiency, reduced solvent consumption, and ease of automation compared to traditional liquid-liquid extraction.[2] This application note provides a detailed protocol for the extraction of this compound from environmental water samples using C18 reverse-phase SPE cartridges, followed by quantification via HPLC.
Data Presentation
The following table summarizes the quantitative data for the solid-phase extraction of this compound from water samples. The data is compiled from various studies and demonstrates the effectiveness of the described methodology.
| Parameter | Value | Reference Matrix | Analytical Method | Source |
| Recovery | 94.02 ± 0.09% | Water | HPLC | [1] |
| Limit of Detection (LOD) | 1 ppm | Water | HPLC | [1] |
| Recovery (General OPPs) | 83 - 100% | Drinking Water | GC-NPD | [2][3] |
| LOD (General OPPs) | 0.02 - 0.1 µg/L | Drinking Water | GC-NPD | [2][3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from environmental water samples.
Materials and Reagents:
-
Solid-Phase Extraction (SPE) C18 cartridges (500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Dichloromethane (optional, for cartridge washing)
-
SPE vacuum manifold
-
Glassware (beakers, graduated cylinders, vials)
-
Rotary evaporator or nitrogen evaporator
-
HPLC system with UV detector
Sample Preparation:
-
Collect environmental water samples in clean glass bottles.
-
If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
-
Adjust the pH of the water sample to neutral (pH 7) to prevent hydrolysis of this compound.
Solid-Phase Extraction (SPE) Protocol:
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 5 mL of dichloromethane (optional).
-
Condition the cartridge by passing 10 mL of methanol through it.
-
Equilibrate the cartridge by passing 10 mL of deionized water. Ensure the sorbent bed does not run dry.
-
-
Sample Loading:
-
Load the pre-treated water sample (typically 500 mL to 1 L) onto the conditioned SPE cartridge.
-
Maintain a steady flow rate of approximately 10-15 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-20 minutes to remove excess water.
-
-
Elution:
-
Place a collection tube inside the vacuum manifold.
-
Elute the retained this compound from the cartridge by passing 10 mL of methanol through the sorbent.[1]
-
Collect the eluate in the collection tube.
-
Sample Concentration and Reconstitution:
-
Evaporate the collected methanol eluate to dryness using a rotary evaporator at approximately 40-45°C or under a gentle stream of nitrogen.[1]
-
Reconstitute the dried residue in a known volume (e.g., 1-2 mL) of the HPLC mobile phase, typically a mixture of acetonitrile and water (e.g., 20:80 v/v).[1]
-
Vortex the reconstituted sample to ensure complete dissolution of the analyte.
-
The sample is now ready for injection into the HPLC system.
HPLC Analysis:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 25 µL[1]
-
Detection: UV detector at 294 nm[1]
-
Quantification: Determine the concentration of this compound based on the peak area of the sample compared to a calibration curve prepared from standard solutions.
Mandatory Visualization
Caption: Workflow for this compound Extraction from Water.
References
Application Notes and Protocols for Azamethiphos in Topical Application for Insecticide Resistance Studies
Introduction
Azamethiphos is an organophosphate insecticide that is utilized in veterinary medicine and public health to control a variety of pests, including sea lice on salmon farms, as well as nuisance flies and cockroaches in and around buildings.[1][2][3] Its mode of action involves the inhibition of the enzyme acetylcholinesterase (AChE).[4][5] AChE is critical for the normal functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine. By inhibiting AChE, this compound causes an accumulation of acetylcholine at the nerve synapse, leading to overstimulation of the nervous system, paralysis, and ultimately, the death of the insect.[1][4]
The development of insecticide resistance is a significant challenge in pest management. Monitoring and understanding resistance levels within a pest population are crucial for effective control strategies. Topical application bioassays are a preferred method for insecticide resistance studies because they ensure a precise and uniform dose of insecticide is applied to each individual insect.[6][7][8][9] This method minimizes variability in exposure that can occur with other techniques like residual contact assays.[8][9] The data generated from topical bioassays, such as the median lethal dose (LD50), allows for the calculation of resistance ratios, providing a quantitative measure of the level of resistance in a pest population compared to a susceptible reference strain.[6][7]
These application notes provide detailed protocols for the preparation of this compound formulations for topical application and the execution of bioassays to assess insecticide resistance.
Data Presentation
The following tables summarize quantitative data from various studies on the efficacy and toxicity of this compound.
Table 1: Lethal Dose Values of this compound from Topical Application Bioassays
| Target Pest | Strain/Genotype | LD50 (µ g/fly ) | LD90 (µ g/fly ) | Citation |
| Stable Fly (Stomoxys calcitrans) | Field Population | 105.88 | 499.25 | [10] |
Table 2: Efficacy of this compound against Salmon Lice (Lepeophtheirus salmonis) with Different Resistance Genotypes
| Genotype | Description | Treatment Efficacy (%) | Citation |
| SS | Homozygous Susceptible | 100 | [11][12] |
| RS | Heterozygous Resistant | 80 | [11][12] |
| RR | Homozygous Resistant | 19.1 | [11][12] |
Table 3: Bioassay Results for this compound against Salmon Lice (Lepeophtheirus salmonis)
| Strain | Exposure Time | EC50 (µg/L) | 95% Confidence Interval | Citation |
| Susceptible (Ls A) | 60 minutes | < 3 | - | [13] |
| Susceptible (Ls G) | 60 minutes | < 3 | - | [13] |
| Susceptible (Ls A) | 24 hours | < 0.2 | - | [13] |
| Susceptible (Ls G) | 24 hours | < 0.2 | - | [13] |
EC50 (Effective Concentration 50) is the concentration that immobilizes 50% of the parasites.
Experimental Protocols
1. Formulation of this compound for Topical Application
This protocol outlines the preparation of this compound solutions for use in topical bioassays.
Materials:
-
Technical grade this compound (≥95% purity)
-
Analytical grade acetone
-
Analytical balance
-
Volumetric flasks (e.g., 10 mL, 25 mL)
-
Micropipettes and sterile tips
-
Glass vials with screw caps or stoppers
Procedure for Preparing a 10,000 µg/mL Stock Solution:
-
Calculate the amount of technical grade this compound needed. To prepare a stock solution of a specific concentration, the following formula can be used, adjusting for the purity of the technical grade insecticide: Weight (mg) = Concentration (µg/mL) x Volume (mL) x (100 / % purity) For a 10,000 µg/mL (or 10 mg/mL) solution in 10 mL of solvent with 95% purity: Weight (mg) = 10 mg/mL * 10 mL * (100 / 95) ≈ 105.26 mg
-
Using an analytical balance, accurately weigh out the calculated amount of technical grade this compound into a clean glass vial.
-
Add a small amount of acetone to the vial to dissolve the this compound.
-
Carefully transfer the dissolved this compound to a 10 mL volumetric flask.
-
Rinse the weighing vial with small volumes of acetone and add the rinsate to the volumetric flask to ensure all the compound is transferred.
-
Bring the final volume up to the 10 mL mark with acetone.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Transfer the stock solution to a labeled glass vial and store at -20°C for up to one month.[14]
Procedure for Preparing Serial Dilutions:
-
From the 10,000 µg/mL stock solution, prepare a series of dilutions in acetone. The concentration range should be determined based on preliminary tests to establish the range of mortality from 0% to 100%.
-
For example, to prepare a 1,000 µg/mL solution, mix 1 mL of the stock solution with 9 mL of acetone.
-
Continue this process to create a range of concentrations. A typical series might include 1000, 100, 10, 1, and 0.1 µg/mL.
-
Always include a solvent-only control (acetone) in the bioassay.
2. Topical Application Bioassay Protocol
This protocol is a generalized procedure for conducting a topical application bioassay and can be adapted for various insect species.[6][7][15][16]
Materials:
-
Test insects (e.g., adult flies, mosquitoes) of a consistent age and physiological state.
-
Susceptible reference insect strain (for resistance ratio calculation).
-
CO2 or chilling on ice for anesthetizing insects.
-
Microsyringe or micropipette capable of delivering a precise volume (e.g., 0.1-1.0 µL).
-
Observation containers (e.g., petri dishes, cups with mesh lids).[16]
-
Food source for the observation period (e.g., 10% sucrose solution on a cotton pad).[16]
-
Incubator or environmental chamber set to appropriate conditions (e.g., 25°C, 60-80% relative humidity).
Procedure:
-
Insect Preparation:
-
Anesthetize a batch of insects using CO2 or by placing them on a chilled surface.[16]
-
Work with small batches to prevent insects from being anesthetized for too long.
-
-
Application of Insecticide:
-
Place an anesthetized insect, dorsal side up, under a dissecting microscope.
-
Using a microsyringe or micropipette, apply a precise volume (e.g., 0.5 µL) of the this compound solution to the dorsal thorax of the insect.
-
Treat at least 3-4 replicates of 20-25 insects for each concentration.
-
For the control group, apply the same volume of acetone only.
-
-
Observation:
-
After application, transfer the treated insects to the observation containers.
-
Provide a food source and maintain the containers in an environmental chamber under controlled conditions.
-
Assess mortality at predetermined time points, typically 24 hours post-application. Mortality is often defined as the inability to move or stand when gently prodded.[16]
-
-
Data Analysis:
-
Correct the observed mortality for any mortality in the control group using Abbott's formula: Corrected Mortality (%) = [1 - (% alive in treatment / % alive in control)] x 100
-
Analyze the dose-response data using probit analysis to determine the LD50 and LD90 values and their 95% confidence intervals.
-
Calculate the resistance ratio (RR) by dividing the LD50 of the field or test population by the LD50 of the susceptible reference strain: RR = LD50 (Resistant Strain) / LD50 (Susceptible Strain)
-
Mandatory Visualization
Below are diagrams illustrating the signaling pathway of this compound and the experimental workflow for a topical application bioassay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pomais.com [pomais.com]
- 4. This compound | C9H10ClN2O5PS | CID 71482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Highly Sensitive Detection of the Insecticide this compound by Tris(2,2′-bipyridine)ruthenium(II) Electrogenerated Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. A selection study on a laboratory-designed population of salmon lice (Lepeophtheirus salmonis) using organophosphate and pyrethroid pesticides | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism behind Resistance against the Organophosphate this compound in Salmon Lice (Lepeophtheirus salmonis) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glpbio.com [glpbio.com]
- 15. d1rbsgppyrdqq4.cloudfront.net [d1rbsgppyrdqq4.cloudfront.net]
- 16. protocols.io [protocols.io]
Application Notes and Protocols for the In Vitro Assay of Azamethiphos on Acetylcholinesterase Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azamethiphos is an organophosphate insecticide that functions by inhibiting the acetylcholinesterase (AChE) enzyme.[1][2][3][4] AChE is critical for the termination of nerve impulses through the hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors, which can lead to paralysis and death in insects.[1] Understanding the kinetics of this inhibition is crucial for assessing the efficacy and potential toxicity of this compound.
This document provides a detailed protocol for an in vitro assay to determine the acetylcholinesterase inhibition kinetics of this compound, including the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Data Presentation
| Parameter | Description | Determined Value | Units |
| IC50 | The concentration of this compound that inhibits 50% of acetylcholinesterase activity under the specified assay conditions. | User-determined | µM or ng/mL |
| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | User-determined | µM or nM |
| Type of Inhibition | The mechanism by which this compound inhibits acetylcholinesterase (e.g., competitive, non-competitive, uncompetitive, or mixed). | User-determined | - |
Experimental Protocols
This protocol is based on the widely used Ellman's method for measuring acetylcholinesterase activity.
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes)
-
This compound (analytical standard)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Solvent for this compound (e.g., DMSO or ethanol)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Pipettes and tips
-
Deionized water
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate solutions to achieve a pH of 8.0.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well will need to be optimized, but a starting point is typically 0.1-0.5 U/mL.
-
ATCI Solution (Substrate): Prepare a stock solution of ATCI in deionized water. A common stock concentration is 10-15 mM.
-
DTNB Solution (Ellman's Reagent): Prepare a stock solution of DTNB in phosphate buffer. A typical stock concentration is 3-10 mM.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in the same solvent to achieve a range of desired concentrations for the assay.
Assay Protocol for IC50 Determination
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of the appropriate this compound working solution (or solvent for the control)
-
20 µL of the AChE solution
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 20 µL of the DTNB solution to each well, followed by 20 µL of the ATCI solution to initiate the enzymatic reaction.
-
Measurement: Immediately after adding the substrate, measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes) using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve by identifying the concentration at which 50% inhibition occurs.
-
Protocol for Determining the Inhibition Constant (Ki) and Type of Inhibition
To determine the Ki and the type of inhibition, the assay is performed with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).
-
Assay Setup: Set up a series of experiments in the 96-well plate. Each series will have a fixed concentration of this compound and varying concentrations of ATCI. Include a control series with no inhibitor.
-
Procedure: Follow the same procedure as for the IC50 determination, but use different concentrations of ATCI in the reaction initiation step.
-
Data Analysis:
-
Calculate the reaction rates for each combination of substrate and inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Michaelis-Menten plot for each inhibitor concentration.
-
Analyze the changes in the kinetic parameters (Vmax and Km) in the presence of the inhibitor to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).
-
Calculate the Ki value using the appropriate equations for the determined type of inhibition. For example, for competitive inhibition, the Ki can be determined from the x-intercept of the Lineweaver-Burk plot.
-
Visualizations
Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
References
Application Notes and Protocols for Aza-methi-phos Exposure in Zebrafish Developmental Toxicity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for designing and conducting developmental toxicity studies of aza-methi-phos using the zebrafish (Danio rerio) model. Due to the limited availability of direct studies on aza-methi-phos in zebrafish embryos, the following protocols and exposure models are based on its known high toxicity to aquatic invertebrates, its mechanism of action as an organophosphate, and established methodologies for developmental toxicity testing of similar compounds in zebrafish.
Introduction
Aza-methi-phos is an organophosphate insecticide and veterinary drug used to control external parasites in fish farming.[1] Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[2][3] This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system and potential neurotoxicity.[1] Given its use in aquatic environments and its known toxicity to aquatic life, understanding its potential for developmental toxicity in a vertebrate model like the zebrafish is crucial for environmental risk assessment and understanding its broader toxicological profile. The zebrafish embryo is a well-established model for developmental toxicity testing due to its rapid external development, optical transparency, and genetic homology to humans.[4][5]
Key Principles of Aza-methi-phos Developmental Toxicity
The developmental toxicity of aza-methi-phos in zebrafish is presumed to be primarily driven by two mechanisms:
-
Cholinesterase Inhibition: Inhibition of AChE during critical periods of neurodevelopment can lead to severe abnormalities in the formation and function of the nervous system.[6][7]
-
Oxidative Stress: Organophosphate exposure has been shown to induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis, which can contribute to a range of developmental defects.
Data Presentation: Toxicity of Aza-methi-phos and Related Organophosphates
Due to the lack of specific LC50 and EC50 data for aza-methi-phos in zebrafish, the following tables provide aquatic toxicity data for aza-methi-phos in other species to guide concentration range-finding, alongside developmental toxicity data for another organophosphate, phosmet, in zebrafish as a reference.
Table 1: Aquatic Toxicity of Aza-methi-phos
| Species | Exposure Duration | Endpoint | Concentration | Reference |
| Daphnia magna | 48 hours | EC50 | 0.33 µg/L | [2] |
Table 2: Developmental Toxicity of Phosmet in Zebrafish Embryos
| Exposure Duration | Endpoint | Concentration | Reference |
| 96 hours | LC50 | 7.95 ± 0.30 mg/L | [8] |
| 96 hours | EC50 (Malformations) | 4.38 ± 0.18 mg/L | [8] |
Note: The extremely high toxicity of aza-methi-phos to Daphnia magna suggests that initial range-finding studies in zebrafish should start at very low concentrations (sub-µg/L range) and be carefully escalated.
Experimental Protocols
Protocol 1: Zebrafish Embryo Toxicity Test for Aza-methi-phos
This protocol is adapted from standard zebrafish developmental toxicity assays.[8][9][10]
1. Zebrafish Husbandry and Embryo Collection:
- Maintain adult zebrafish (Danio rerio) in a recirculating system with a 14:10 hour light:dark cycle.
- Induce spawning by placing a divider in a breeding tank with a 2:1 male-to-female ratio the evening before embryo collection.
- Remove the divider in the morning to allow for natural spawning.
- Collect fertilized eggs within 30 minutes of spawning and rinse with embryo medium (e.g., E3 medium).
- Select healthy, fertilized embryos at the 4-6 hours post-fertilization (hpf) stage for experiments.[9]
2. Preparation of Aza-methi-phos Solutions:
- Prepare a stock solution of aza-methi-phos in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the exposure medium should not exceed 0.1% (v/v) to avoid solvent-induced toxicity.[10]
- Perform serial dilutions of the stock solution in embryo medium to achieve the desired test concentrations. A logarithmic series of concentrations is recommended for initial range-finding studies.
3. Exposure Protocol:
- Transfer individual, healthy embryos into the wells of a 24- or 96-well plate containing the aza-methi-phos test solutions or control medium (embryo medium with 0.1% DMSO).[10][11]
- Maintain the plates in an incubator at 28.5°C with a 14:10 hour light:dark cycle.
- The exposure period should typically last until 96 or 120 hours post-fertilization (hpf).[8][9]
- For static-renewal exposures, replace 50-80% of the test solution daily to maintain chemical concentrations and water quality.
4. Endpoint Assessment:
- Record mortality daily. Indicators of mortality include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of a heartbeat after 48 hpf.
- At 24, 48, 72, and 96 (or 120) hpf, assess embryos for a range of developmental abnormalities under a stereomicroscope. Key endpoints to evaluate include:
- General Morphology: Body length, somite formation, tail detachment and curvature.
- Cardiovascular: Heart rate, pericardial edema, yolk sac edema, blood circulation.
- Neurological: Spontaneous movement, response to touch stimulus, brain development.
- Craniofacial: Eye and jaw development.
- Other: Hatching rate, swim bladder inflation.[8]
- Quantify the incidence and severity of malformations.
5. Data Analysis:
- Calculate the LC50 (median lethal concentration) and EC50 (median effective concentration for malformations) values at each time point using appropriate statistical software (e.g., probit analysis).
- Determine the No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) for mortality and malformations.
- Statistically compare the incidence of specific malformations between treatment groups and the control group.
Protocol 2: Acetylcholinesterase (AChE) Activity Assay in Zebrafish Larvae
This protocol is based on the Ellman method for determining AChE activity.[1]
1. Sample Preparation:
- At the end of the exposure period (e.g., 96 hpf), collect a pool of 10-20 larvae per treatment group.
- Euthanize the larvae by placing them on ice.
- Wash the larvae with ice-cold phosphate-buffered saline (PBS).
- Homogenize the larvae in a suitable buffer (e.g., ice-cold PBS with Triton X-100).
- Centrifuge the homogenate at 4°C to pellet cellular debris.
- Collect the supernatant for the enzyme assay.
2. AChE Assay:
- Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).
- In a 96-well plate, add the sample supernatant, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide.
- Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of change is proportional to the AChE activity.
- Express AChE activity as nmol/min/mg of protein.
3. Data Analysis:
- Compare the AChE activity in the aza-methi-phos-exposed groups to the control group.
- Calculate the percentage of AChE inhibition for each concentration.
Visualizations
Signaling Pathways and Workflows
References
- 1. "Investigating the Role of FGF8 Signaling in Neurogenesis of the Develo" by Benjamin A. Flinn [scholarworks.uvm.edu]
- 2. The roles of the FGF signal in zebrafish embryos analyzed using constitutive activation and dominant-negative suppression of different FGF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Research Portal [iro.uiowa.edu]
- 5. researchgate.net [researchgate.net]
- 6. Review: The Role of Wnt/β-Catenin Signalling in Neural Crest Development in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subacute developmental exposure of zebrafish to the organophosphate pesticide metabolite, chlorpyrifos-oxon, results in defects in Rohon-Beard sensory neuron development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline [frontiersin.org]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Wnt/beta-catenin signalling in zebrafish brain development | NWO [nwo.nl]
- 11. mdpi.com [mdpi.com]
Application Note: Analysis of Aza-methi-phos in Aquaculture Feed using QuEChERS and GC-MS
Introduction
The safety of aquaculture products is of paramount importance for consumer health. Pesticide residues, including organophosphates like aza-methi-phos, can accumulate in aquaculture feed and subsequently in the cultured organisms.[1] Therefore, robust and efficient analytical methods are required for the routine monitoring of these residues in feed matrices.[1] This application note describes a validated method for the determination of aza-methi-phos in aquaculture feed using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
The QuEChERS method has gained widespread acceptance for pesticide residue analysis in various food and agricultural matrices due to its simplicity, high throughput, and low solvent consumption.[1][2] This method involves a two-step process: an extraction/partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove matrix co-extractives.[2] For complex and fatty matrices such as aquaculture feed, modifications to the standard QuEChERS protocol are often necessary to achieve adequate cleanup and reliable results.[3][4]
Principle
A representative sample of aquaculture feed is first homogenized. A known weight of the homogenized sample is then subjected to the QuEChERS procedure. This involves extraction and partitioning with acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, and sodium citrate). After centrifugation, an aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a combination of sorbents. For fatty matrices, a combination of primary secondary amine (PSA) to remove polar interferences and C18 to remove nonpolar interferences like fats is commonly used.[5] Following another centrifugation step, the final cleaned extract is analyzed by GC-MS. Quantification is typically performed using an internal standard and matrix-matched calibration curves to compensate for matrix effects.
Apparatus and Reagents
-
Apparatus:
-
High-speed homogenizer
-
Centrifuge capable of 4000 rpm
-
Vortex mixer
-
Analytical balance (0.001 g)
-
GC-MS system with a suitable capillary column (e.g., ZB-5MS Plus)[5]
-
50 mL and 15 mL polypropylene centrifuge tubes with screw caps
-
Micropipettes and syringes
-
-
Reagents:
-
Acetonitrile (pesticide residue analysis grade)
-
Aza-methi-phos analytical standard
-
Internal standard (e.g., Triphenylphosphate)
-
QuEChERS extraction salt packets (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂HCitrate·1.5H₂O)
-
d-SPE cleanup tubes (e.g., 2 mL tubes containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18)
-
Reagent water (HPLC grade)
-
Experimental Protocols
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Grind a representative portion of the aquaculture feed sample to a fine, uniform powder.
-
Extraction:
-
Weigh 5 g (± 0.05 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of reagent water and vortex for 1 minute to moisten the sample.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salt packet.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer an aliquot of the supernatant to an autosampler vial.
-
Add the internal standard.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: ZB-5MS Plus (30 m x 0.25 mm, 0.25 µm) or equivalent[5]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min[5]
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 25 °C/min to 150 °C, hold for 0 minutes
-
Ramp: 5 °C/min to 200 °C, hold for 0 minutes
-
Ramp: 10 °C/min to 300 °C, hold for 5 minutes
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: (Note: Specific quantifier and qualifier ions for aza-methi-phos would need to be determined by analyzing a standard solution. For methi-phos, characteristic ions would be selected.)
-
Data Presentation
The following table summarizes typical performance data for the analysis of organophosphate pesticides in complex matrices using QuEChERS and GC-MS. These values are indicative and should be determined for aza-methi-phos during method validation.
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥ 0.99 | Based on common validation guidelines for pesticide residue analysis. |
| Recovery | 70-120% | Accepted range according to SANTE/12682/2019 guidelines.[6] |
| Repeatability (RSDr) | ≤ 20% | Accepted range according to SANTE/12682/2019 guidelines.[6] |
| Limit of Detection (LOD) | 1-10 µg/kg | Typical LODs for pesticide analysis in feed.[3] |
| Limit of Quantification (LOQ) | 5-20 µg/kg | Typical LOQs for pesticide analysis in feed, often set at or below the regulatory maximum residue limits.[3] |
Visualization
Caption: QuEChERS experimental workflow for aquaculture feed analysis.
Caption: Overall logical workflow for aza-methi-phos analysis.
References
- 1. Determination of 66 pesticide residues in livestock products using QuEChERS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
Application Notes and Protocols: Utilizing Organophosphates as a Positive Control in Neurotoxin Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotoxin screening is a critical component of drug development and environmental safety assessment. A key element of robust screening assays is the inclusion of a reliable positive control to validate assay performance and ensure the detection of true neurotoxic effects. Organophosphates (OPs), a class of potent neurotoxic agents, serve as an excellent positive control due to their well-characterized mechanism of action: the inhibition of acetylcholinesterase (AChE). This document provides detailed application notes and protocols for the use of organophosphates, such as aza-methi-phos, as a positive control in neurotoxin screening assays.
Organophosphates exert their neurotoxic effects by phosphorylating the serine residue in the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] This hyperstimulation of cholinergic receptors results in a predictable and measurable toxidrome, making OPs ideal for validating the sensitivity and reliability of various neurotoxicity assays.[2]
Key Applications
The use of organophosphates as a positive control is applicable to a wide range of in vitro and in vivo neurotoxicity screening assays, including but not limited to:
-
Enzyme Activity Assays: Directly measuring the inhibition of AChE activity.
-
Cell-Based Assays: Assessing cytotoxicity, neurite outgrowth, and synaptic function in neuronal cell cultures.
-
Microelectrode Array (MEA) Assays: Evaluating changes in neuronal network activity and electrophysiology.
-
Model Organism Assays: Observing behavioral and developmental neurotoxicity in organisms like zebrafish and C. elegans.[3]
Data Presentation
The following tables summarize expected quantitative data from key experiments using an organophosphate as a positive control.
Table 1: Acetylcholinesterase (AChE) Inhibition Assay
| Compound | Concentration (µM) | % AChE Inhibition (Mean ± SD) | IC50 (µM) |
| Negative Control (Vehicle) | - | 0 ± 2.5 | > 1000 |
| Aza-methi-phos (Positive Control) | 0.01 | 15.2 ± 3.1 | 0.52 |
| 0.1 | 48.9 ± 4.5 | ||
| 1 | 92.1 ± 2.8 | ||
| 10 | 98.5 ± 1.2 | ||
| Test Compound A | 1 | 5.6 ± 1.9 | > 100 |
| 10 | 12.3 ± 2.4 | ||
| 100 | 25.8 ± 3.7 |
Table 2: Neurite Outgrowth Assay in SH-SY5Y Cells
| Treatment | Concentration (µM) | Average Neurite Length (µm, Mean ± SD) | % Reduction in Neurite Length |
| Vehicle Control | - | 125.4 ± 10.2 | 0 |
| Aza-methi-phos (Positive Control) | 1 | 85.3 ± 8.9 | 32.0 |
| 10 | 42.1 ± 5.6 | 66.4 | |
| 100 | 15.7 ± 3.1 | 87.5 | |
| Test Compound B | 10 | 118.9 ± 9.5 | 5.2 |
| 100 | 95.2 ± 11.1 | 24.1 |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.[4][5][6]
Materials:
-
96-well microplate
-
Spectrophotometric plate reader
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Aza-methi-phos or other organophosphate standard
-
Test compounds
Procedure:
-
Prepare Reagents:
-
Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.
-
Dissolve ATCI in phosphate buffer to a final concentration of 15 mM.
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration will need to be optimized for the specific enzyme source.
-
Prepare serial dilutions of aza-methi-phos and test compounds in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of each concentration of the test compound or positive control (aza-methi-phos). For the negative control, add 25 µL of phosphate buffer.
-
Add 50 µL of the AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the DTNB solution to each well.
-
To initiate the reaction, add 25 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to take readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC50 value for aza-methi-phos and the test compounds by plotting the % inhibition against the log of the compound concentration.
-
Protocol 2: Neurite Outgrowth Assay in a Neuronal Cell Line (e.g., SH-SY5Y)
This protocol describes a method to assess the effect of compounds on neuronal differentiation and morphology.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
Differentiation medium (low serum medium containing retinoic acid)
-
96-well cell culture plates (poly-D-lysine coated)
-
Aza-methi-phos or other organophosphate
-
Test compounds
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
Staining reagents (e.g., beta-III tubulin antibody, fluorescent secondary antibody, DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells into a 96-well poly-D-lysine coated plate at a density that allows for individual cell morphology analysis after differentiation.
-
-
Differentiation:
-
Allow cells to adhere for 24 hours.
-
Replace the growth medium with differentiation medium.
-
Incubate for 3-5 days to induce neurite outgrowth.
-
-
Compound Treatment:
-
Prepare serial dilutions of aza-methi-phos and test compounds in the differentiation medium.
-
Replace the medium in the wells with the medium containing the compounds. Include vehicle controls.
-
Incubate for 24-48 hours.
-
-
Staining and Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the cells with an antibody against a neuronal marker (e.g., beta-III tubulin) and a nuclear stain (e.g., DAPI).
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
-
Data Analysis:
-
Use automated image analysis software to quantify neurite length and number per cell.
-
Calculate the percentage change in neurite length relative to the vehicle control.
-
Visualizations
Caption: Aza-methi-phos inhibits AChE, leading to ACh accumulation.
Caption: General workflow for in vitro neurotoxicity screening assays.
Conclusion
The use of a well-characterized organophosphate like aza-methi-phos as a positive control is indispensable for the validation of neurotoxin screening assays. Its consistent and potent inhibition of acetylcholinesterase provides a reliable benchmark for assessing the neurotoxic potential of test compounds. The protocols and data presented here offer a framework for integrating this essential control into your neurotoxicity screening workflow, thereby enhancing the accuracy and reliability of your findings.
References
- 1. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]
- 2. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publication: Screening tools to evaluate the neurotoxic potential of botanicals: building a strategy to assess safety - HESI - Health and Environmental Sciences Institute [hesiglobal.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Azamethiphos Resistance in Drosophila melanogaster
Welcome to the technical support center for researchers studying azamethiphos resistance in Drosophila melanogaster. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound-resistant Drosophila strains.
Q1: My this compound-resistant fly stock is showing increased susceptibility over time. What is happening and how can I fix it?
A1: This is a common issue often attributed to the relaxation of selection pressure and the fitness costs associated with resistance.[1][2][3][4] In the absence of regular exposure to this compound, susceptible individuals may have a reproductive advantage, leading to a gradual decline in the resistance level of the colony.
Troubleshooting Steps:
-
Reinstate Selection Pressure: Re-expose your fly population to a discriminating concentration of this compound for several generations. This will select for resistant individuals and restore the high level of resistance in the colony.
-
Check for Contamination: Ensure that your resistant stock has not been contaminated with susceptible flies from other laboratory strains.
-
Optimize Rearing Conditions: Suboptimal rearing conditions (e.g., old food, overcrowding, temperature fluctuations) can exacerbate fitness costs in resistant flies. Maintain a consistent and optimal rearing environment.[5]
-
Cryopreservation: For long-term storage of highly resistant strains, consider cryopreservation of embryos to prevent the loss of resistance over time.
Q2: I am getting inconsistent and variable results in my this compound bioassays. What are the potential causes and how can I improve reproducibility?
A2: Variability in bioassay results can stem from several factors related to both the insects and the experimental setup.[6][7]
Troubleshooting Steps:
-
Standardize Fly Age and Sex: Use flies of a consistent age (e.g., 3-5 day old adults) and sex for all bioassays. Females are often larger and may show different susceptibility compared to males.[6]
-
Control for Genetic Background: If you are comparing resistant and susceptible strains, ensure they have a similar genetic background to minimize confounding factors.[3] This can be achieved by backcrossing the resistance locus into a susceptible background for several generations.
-
Homogenize Insecticide Application: Inconsistent application of the insecticide is a major source of variability.
-
For topical assays , ensure the droplet is applied to the same location on each fly.[2][6][8]
-
For feeding assays , ensure the insecticide is thoroughly and evenly mixed into the food medium.[3][9]
-
For CDC bottle bioassays , ensure a uniform coating of the insecticide on the inner surface of the bottle.[10][11][12]
-
-
Maintain Consistent Environmental Conditions: Conduct all bioassays under controlled temperature and humidity, as these can affect fly metabolism and insecticide efficacy.
-
Increase Sample Size: A larger number of flies per replicate and more replicates per concentration will increase the statistical power and reliability of your results.[6][7]
Q3: I performed a genetic cross between my resistant and a susceptible strain, but the F1 progeny do not show the expected intermediate resistance level. What could be the reason?
A3: The inheritance of resistance can be complex and may not always follow a simple Mendelian pattern.
Troubleshooting Steps:
-
Consider the Dominance of Resistance Alleles: this compound resistance can be dominant, recessive, or incompletely dominant. If the resistance is recessive, the F1 generation will be susceptible.
-
Polygenic Resistance: Resistance is often polygenic, meaning it is controlled by multiple genes.[13] The contribution of each gene to the overall resistance phenotype can vary, leading to a range of susceptibilities in the F1 and subsequent generations.
-
Maternal or Paternal Effects: There could be maternal or paternal effects influencing the resistance of the progeny.
-
Reciprocal Crosses: Perform reciprocal crosses (resistant female x susceptible male AND susceptible female x resistant male) to check for sex-linked inheritance or cytoplasmic effects.
Q4: How can I determine the mechanism of this compound resistance in my Drosophila strain?
A4: You can use a combination of synergist bioassays and molecular/biochemical techniques to elucidate the resistance mechanism.
Diagnostic Approach:
-
Synergist Bioassays: Use synergists that inhibit specific classes of detoxification enzymes in your bioassays. A significant increase in susceptibility to this compound in the presence of a synergist points to the involvement of the inhibited enzyme family in resistance.[14][15]
-
Enzyme Activity Assays: Directly measure the activity of P450s, GSTs, and esterases in your resistant strain and compare it to a susceptible strain. Elevated activity in the resistant strain is indicative of metabolic resistance.
-
Molecular Analysis: Sequence the acetylcholinesterase gene (Ace) to look for known resistance-conferring mutations.[16] Quantitative PCR (qPCR) can be used to check for the overexpression of detoxification genes identified through synergist assays or transcriptomic studies.
Quantitative Data Summary
The following tables provide representative data on organophosphate resistance in Drosophila and the effect of synergists. Note that specific values for this compound may vary depending on the strain and experimental conditions.
Table 1: Representative LC50 Values for an Organophosphate in Susceptible and Resistant Drosophila melanogaster Strains.
| Strain | Treatment | LC50 (µ g/fly ) | Resistance Ratio (RR) |
| Susceptible (Canton-S) | Organophosphate alone | 0.5 | - |
| Resistant (R-strain) | Organophosphate alone | 50.0 | 100x |
| Resistant (R-strain) | Organophosphate + PBO | 5.0 | 10x |
| Resistant (R-strain) | Organophosphate + DEF | 25.0 | 50x |
This table is a composite based on typical organophosphate resistance data and is for illustrative purposes.
Table 2: Effect of Synergists on this compound Toxicity in Houseflies (a related Dipteran).
| Strain | Synergist | LD50 (µ g/fly ) | Synergist Factor (SF) |
| WHO (Susceptible) | None | 0.11 | - |
| WHO (Susceptible) | PBO | 0.025 | 4.4 |
| WHO (Susceptible) | DEF | 0.026 | 4.2 |
| 594vb (Resistant) | None | 3.7 | - |
| 594vb (Resistant) | PBO | 0.15 | 24.7 |
| 594vb (Resistant) | DEF | 0.23 | 16.1 |
Data adapted from a study on Musca domestica, which is also a dipteran and provides a relevant example of synergism with this compound.[17]
Experimental Protocols
Protocol 1: Adult Topical Bioassay
This method determines the dose-dependent mortality of adult flies upon direct application of an insecticide.[2][6][8]
Materials:
-
This compound stock solution in acetone
-
Serial dilutions of this compound in acetone
-
Acetone (for control)
-
Micropipette (0.1-1 µl range)
-
CO2 anesthesia station
-
Fine-tipped paintbrush
-
Vials with food
-
3-5 day old adult flies
Procedure:
-
Anesthetize a group of 20-25 flies of the same sex with CO2.
-
Place the anesthetized flies on a chilled plate to maintain anesthesia.
-
Using a micropipette, apply a 0.1 µl droplet of the desired this compound dilution to the dorsal thorax of each fly.
-
For the control group, apply 0.1 µl of acetone.
-
Carefully transfer the treated flies to a clean vial containing food.
-
Repeat for each concentration and at least three replicates per concentration.
-
Incubate the vials at a controlled temperature (e.g., 25°C).
-
Record mortality at 24 hours. Flies that are unable to move when gently prodded are considered dead.
-
Use the mortality data to calculate the LC50 (lethal concentration to kill 50% of the population).
Protocol 2: Larval Feeding Bioassay
This assay assesses the toxicity of an insecticide when ingested by larvae.[3][9][18]
Materials:
-
This compound stock solution
-
Standard Drosophila food
-
Vials
-
Synchronized first or third instar larvae
Procedure:
-
Prepare serial dilutions of this compound.
-
Mix a known volume of each dilution into a specific volume of molten fly food to achieve the desired final concentrations. Also prepare a control food with the solvent only.
-
Dispense the insecticide-laced food into vials and allow it to solidify.
-
Transfer 20-25 synchronized larvae into each vial.
-
Use at least three replicate vials per concentration.
-
Incubate the vials at a controlled temperature.
-
Record the number of adults that eclose from each vial.
-
Calculate the mortality for each concentration relative to the control and determine the LC50.
Protocol 3: CDC Bottle Bioassay
This method measures the time it takes for flies to become incapacitated by contact with a surface coated with a known concentration of insecticide.[10][11][12][19][20]
Materials:
-
250 ml glass bottles with caps
-
This compound stock solution in acetone
-
Acetone
-
Pipettes
-
Bottle roller or manual rotation setup
-
Aspirator
-
3-5 day old adult flies
Procedure:
-
Coat the inside of a 250 ml glass bottle with 1 ml of the desired this compound solution in acetone. Prepare a control bottle with 1 ml of acetone only.
-
Cap the bottle and roll it on a bottle roller or by hand until the acetone has evaporated and the inside is evenly coated with the insecticide.
-
Let the bottles air dry completely.
-
Introduce 20-25 adult flies into each bottle using an aspirator and start a timer.
-
Record the number of dead or incapacitated flies at regular intervals (e.g., every 15 minutes) until all flies are down or for a predetermined maximum exposure time.
-
The diagnostic time is the time at which all susceptible flies are dead. Survival beyond this time indicates resistance.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of this compound action and resistance.
Caption: Workflow for identifying resistance mechanisms using synergists.
Caption: Troubleshooting logic for inconsistent bioassay results.
References
- 1. jchr.org [jchr.org]
- 2. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparing Drosophila larvae for feeding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperonyl butoxide elicits a robust transcriptional response in adult Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential interactions of ethacrynic acid and diethyl maleate with glutathione S-transferases and their glutathione co-factor in the house fly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. innovationtoimpact.org [innovationtoimpact.org]
- 11. Unpacking WHO and CDC Bottle Bioassay Methods: A Comprehensive Literature Review and Protocol Analysis Revealing Key Outcome Predictors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdc.gov [cdc.gov]
- 13. Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exposure of "Drosophila melanogaster" to piperonyl butoxide generates robust transcriptional response - Revista Cultivar [revistacultivar.com]
- 15. Piperonyl butoxide elicits a robust transcriptional response in adult Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism behind Resistance against the Organophosphate this compound in Salmon Lice (Lepeophtheirus salmonis) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of a larval bioassay and selection protocol for insecticide resistance in Drosophila suzukii | PLOS One [journals.plos.org]
- 19. Comparison of the variability in mortality data generated by CDC bottle bioassay, WHO tube test, and topical application bioassay using Aedes aegypti mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CDC Bottle Bioassay | Parasites | CDC [cdc.gov]
aza-methi-phos solution stability issues in long-term cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of aza-methi-phos in long-term cell culture experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why are my long-term cell culture results with aza-methi-phos inconsistent?
Inconsistent results in experiments lasting more than 24-48 hours are often linked to the chemical instability of aza-methi-phos in aqueous cell culture media.[1][2] Aza-methi-phos, an organophosphate, is susceptible to degradation, which can lead to a decrease in the effective concentration of the active compound over time. This degradation can cause variability between experiments and a perceived loss of efficacy.[3]
Q2: What are the primary factors affecting aza-methi-phos stability in culture medium?
The stability of aza-methi-phos is influenced by several environmental and chemical factors. The most critical are:
-
pH: Aza-methi-phos is sensitive to hydrolysis, particularly in acidic conditions.[2] However, degradation can also be significant at neutral and alkaline pH, with one study noting complete degradation at pH 9.[4] Standard cell culture media, typically buffered between pH 7.2 and 7.4, may not prevent this degradation.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[3][5] Maintaining cultures in a 37°C incubator contributes to the compound's breakdown. For storage, temperatures of 2-8°C are recommended for the pure compound.[6]
-
Light: Exposure to light can promote the photolysis and degradation of aza-methi-phos.[4][7] It is advisable to protect solutions and culture plates from direct light.
-
Media Components: The complex composition of cell culture media—containing salts, amino acids, vitamins, and serum proteins—can interact with aza-methi-phos and influence its stability.[8]
Q3: How should I prepare and store aza-methi-phos stock solutions to maximize stability?
To ensure consistency, proper preparation and storage are crucial. Aza-methi-phos is soluble in dimethyl sulfoxide (DMSO).[9]
-
Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in anhydrous, high-quality DMSO.
-
Aliquoting: Dispense the primary stock into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.
-
Storage: Store aliquots at -20°C or -80°C in the dark.
-
Working Solutions: When preparing working solutions, dilute the stock in fresh, pre-warmed cell culture medium immediately before adding it to your experiment. Do not store aza-methi-phos in aqueous media for extended periods.
Q4: What is the expected half-life of aza-methi-phos in cell culture media?
Specific half-life data for aza-methi-phos in common cell culture media like DMEM or RPMI-1640 is not extensively documented in the literature. However, studies in other aqueous environments show it degrades relatively quickly.[1][7] For instance, its half-life can be as short as 1.8 to 60 minutes under specific catalytic conditions at 25°C.[10] Given its susceptibility to hydrolysis, its half-life at 37°C in a complex medium is likely to be in the range of hours to a few days. It is strongly recommended to empirically determine the stability in your specific experimental system.
Q5: How can I test the stability of aza-methi-phos in my specific experimental setup?
A stability test involves incubating the compound in your cell-free culture medium under standard experimental conditions and measuring its concentration over time. A detailed protocol is provided in the "Experimental Protocols" section below. The concentration can be quantified using methods like High-Performance Liquid Chromatography (HPLC).[11]
Q6: What are the degradation products of aza-methi-phos, and are they toxic to my cells?
Degradation of aza-methi-phos yields several smaller molecules. The major metabolic pathway involves breakdown into 2-amino-3-hydroxy-5-chloropyridine.[1] Other identified degradation products include 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one and O,O-dimethyl S-hydrogen phosphorothioate.[12] Studies have shown that these degradation products are generally less toxic than the parent aza-methi-phos compound.[12]
Q7: What cellular pathways does aza-methi-phos primarily affect?
Aza-methi-phos exerts its effects through several mechanisms:
-
Acetylcholinesterase (AChE) Inhibition: As an organophosphate, its primary mechanism of action is the irreversible inhibition of the AChE enzyme.[2][13] This leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing overstimulation of nerve cells, paralysis, and cell death.[13][14]
-
Oxidative Stress: Aza-methi-phos has been shown to induce oxidative stress in cells, which can lead to cellular damage and trigger apoptosis.[15][16]
-
NOTCH Signaling Pathway: Research has indicated that aza-methi-phos can activate components of the NOTCH signaling pathway.[17] This pathway is linked to the expression of ABC transporters, which are involved in drug efflux and may contribute to the development of cellular resistance.[17]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Decreasing compound efficacy over time | Degradation of aza-methi-phos in the culture medium. | 1. Perform frequent media changes with freshly prepared aza-methi-phos solution (e.g., every 24-48 hours). 2. Protect culture plates from light by wrapping them in foil. 3. Prepare fresh working solutions for each experiment. |
| High variability between experimental replicates | Inconsistent concentration of active aza-methi-phos due to degradation or improper solution handling. | 1. Strictly follow standardized protocols for stock solution preparation and storage. 2. Ensure uniform incubation conditions (temperature, CO₂, humidity) for all plates. 3. Use single-use aliquots of stock solution to avoid variability from freeze-thaw cycles. |
| Unexpected cellular toxicity or off-target effects | Accumulation of unknown degradation byproducts or induction of secondary signaling pathways like oxidative stress. | 1. Confirm the identity and purity of your aza-methi-phos stock. 2. Consider co-treatment with an antioxidant (e.g., N-acetylcysteine) to investigate the role of oxidative stress. 3. Reduce the duration of exposure or the concentration of the compound. |
Quantitative Data Summary
Table 1: Factors Influencing Aza-methi-phos Stability
| Factor | Effect on Stability | Notes | Source |
| pH | Decreased stability at low pH (hydrolysis). | Significant degradation can also occur at neutral and alkaline pH. | [2] |
| Temperature | Decreased stability with increasing temperature. | Degradation is accelerated at 37°C compared to 2-8°C storage. | [3] |
| Light | Decreased stability upon exposure to light (photolysis). | Protect solutions from light. | [4][7] |
| Aqueous Media | Prone to degradation in aqueous solutions. | Cell culture media components can further influence stability. | [8] |
Table 2: Reported Half-Life and Degradation Data for Aza-methi-phos
| Condition | Parameter | Value | Source |
| Aqueous solution with Ag⁺ catalyst (25°C) | Half-life (t₁/₂) | 1.8 - 60 minutes | [10] |
| Marine Environment | Persistence | Up to 9 days | [18] |
| Animal Feeds | Stability | Prone to degradation | [1] |
| Seawater | Degradation | Degrades fairly rapidly | [1] |
Note: Data from cell culture media is limited; empirical testing is recommended.
Experimental Protocols
Protocol 1: Preparation of Aza-methi-phos Stock Solution
-
Materials: Aza-methi-phos powder (high purity), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the required amount of aza-methi-phos powder to prepare a high-concentration stock (e.g., 20 mM). b. Dissolve the powder in the appropriate volume of anhydrous DMSO. Vortex gently until fully dissolved. c. Dispense the solution into single-use, light-protecting (amber) microcentrifuge tubes. d. Store the aliquots at -20°C or -80°C.
Protocol 2: Assessing Aza-methi-phos Stability in Cell Culture Medium
-
Objective: To determine the rate of degradation of aza-methi-phos in a specific cell culture medium under standard incubation conditions.
-
Materials: Aza-methi-phos stock solution, complete cell culture medium (including serum, if used), sterile tubes or culture plates, 37°C incubator, HPLC system or other quantitative analytical instrument.
-
Procedure: a. Prepare a working solution of aza-methi-phos in your complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM). b. Dispense the solution into multiple sterile tubes or wells of a culture plate (without cells). c. Immediately take a sample for the T=0 time point. Store it at -80°C until analysis. d. Place the remaining samples in a 37°C, 5% CO₂ incubator. e. Collect samples at subsequent time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). Store each sample at -80°C. f. After collecting all time points, analyze the concentration of the parent aza-methi-phos compound in each sample using a validated analytical method like HPLC-UV. g. Plot the concentration of aza-methi-phos versus time to determine its degradation kinetics and half-life under your specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Mechanism of aza-methi-phos via acetylcholinesterase inhibition.
Caption: Experimental workflow for assessing aza-methi-phos stability.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Azamethiphos - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 35575-96-3 | FA18058 | Biosynth [biosynth.com]
- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of this compound and dimethoate degradation using chlorine dioxide during water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism behind Resistance against the Organophosphate this compound in Salmon Lice (Lepeophtheirus salmonis) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Evidence for the Induction of Key Components of the NOTCH Signaling Pathway via Deltamethrin and this compound Treatment in the Sea Louse Caligus rogercresseyi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Interactive Effects of the Anti-Sea Lice Pesticide this compound and Temperature on Oxidative Damage and Antioxidant Responses in the Oyster Ostrea chilensis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Azamethiphos concentration for effective sea lice control in recirculating aquaculture systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is intended to guide the experimental process of optimizing Azamethiphos concentration for effective sea lice control in recirculating aquaculture systems (RAS).
Troubleshooting Guide
Problem: Sudden increase in ammonia or nitrite levels post-treatment.
Possible Cause: this compound may have negatively impacted the nitrifying bacteria in your biofilter. While specific studies on this compound's effect on RAS biofilters are limited, other chemicals used in aquaculture have been shown to inhibit nitrification.[1][2]
Solution:
-
Isolate the Biofilter: If possible, bypass the main biofilter during this compound treatment, using a separate, smaller biofilter for the treatment tank.
-
Monitor Water Quality: Continuously monitor ammonia and nitrite levels.
-
Water Exchange: Be prepared to perform partial water changes to dilute ammonia and nitrite if they reach critical levels.
-
Biofilter Recovery: After the treatment and subsequent removal of this compound, gradually re-introduce the main biofilter. Monitor its recovery rate.
-
Dose-Response Testing: Conduct preliminary trials with varying this compound concentrations on a small, isolated portion of your biofilter media to determine the concentration that has the least impact on nitrification.
Problem: Fish show signs of distress during treatment (e.g., lethargy, erratic swimming).
Possible Cause: The this compound concentration may be too high for your specific fish stock or water quality parameters.
Solution:
-
Immediate Action: Increase aeration to maximum capacity and, if necessary, begin a partial water change to dilute the treatment.
-
Review Dosage: Double-check your calculations for the volume of the system and the amount of this compound used.
-
Water Temperature: Note that at water temperatures above 10°C, it is advisable to limit treatment periods to 30 minutes.[3]
-
Oxygen Levels: Ensure oxygen saturation is maintained above 90% throughout the treatment.[4]
-
Preliminary Toxicity Trials: Before treating the entire system, conduct toxicity trials on a small group of fish to determine the maximum tolerated concentration.
Problem: Low efficacy of this compound treatment against sea lice.
Possible Cause:
-
Incorrect dosage or treatment duration.
-
Sea lice resistance to this compound.
-
Rapid degradation of this compound in the RAS environment.
Solution:
-
Verify Dosage and Duration: The recommended dosage for bath treatments in open systems is 0.1 ppm (100 µg/L) of this compound for 30-60 minutes.[3][5] This should be used as a starting point for optimization in RAS.
-
Sensitivity Testing: Before a full-scale treatment, collect a sample of sea lice and perform a sensitivity test to confirm their susceptibility to this compound.[4]
-
Water Quality Parameters: Monitor pH and light exposure, as these can affect the degradation rate of this compound.[6]
-
Repeated Treatments: this compound is effective against pre-adult and adult sea lice, but not juvenile stages.[3] A second treatment may be necessary after 10-20 days to target the newly matured lice.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for sea lice treatment in a RAS?
A1: Based on guidelines for open systems, a starting concentration of 100 µg/L (0.1 ppm) for a duration of 30-60 minutes is recommended for initial small-scale trials.[3][5] However, due to the closed-loop nature of RAS, it is crucial to conduct dose-response experiments to determine the optimal concentration for your specific system, considering its unique water chemistry and biofilter sensitivity.
Q2: How does this compound work to control sea lice?
A2: this compound is an organophosphate that acts as an acetylcholinesterase (AChE) inhibitor.[7][8] It disrupts the normal functioning of the nervous system in sea lice, leading to paralysis and death.[7]
Q3: What are the degradation byproducts of this compound?
A3: Laboratory studies have identified four major degradation products of this compound.[6] One study identified products such as 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one and O,O,S-trimethyl phosphorothioate after degradation with chlorine dioxide.[9] It is important to consider the potential toxicity of these byproducts in a closed RAS environment.
Q4: Will this compound harm the biofilter in my RAS?
A4: There is a significant risk that this compound, like other chemical treatments, could negatively impact the nitrifying bacteria in your biofilter. Studies on other disinfectants have shown a dose-dependent inhibition of both ammonia and nitrite oxidation.[1][10] It is imperative to either isolate the biofilter during treatment or conduct preliminary studies to find a concentration that is effective against sea lice but minimally toxic to the biofilter.
Q5: How can I remove this compound from my RAS after treatment?
A5: this compound breaks down in water, and this process is influenced by light and microorganisms.[6] To remove it from the system post-treatment, you can use activated carbon filtration and perform partial water changes. The rate of degradation in a RAS will depend on various factors, including the intensity of UV sterilization and the microbial community in the system.
Data Presentation
Table 1: Recommended Starting Parameters for this compound Treatment Trials in RAS (Based on Open System Data)
| Parameter | Recommended Value | Source(s) |
| This compound Concentration | 100 - 150 µg/L (0.1 - 0.15 ppm) | [5][11] |
| Treatment Duration | 30 - 60 minutes | [3] |
| Water Temperature | Limit treatment to 30 min above 10°C | [3] |
| Target Sea Lice Stage | Pre-adult and Adult | [3] |
Table 2: Toxicity of this compound to Non-Target Crustaceans (for risk assessment context)
| Organism | Toxicity Endpoint | Concentration (µg/L) | Source(s) |
| American Lobster (Adult) | 1-hour LC50 | 24.8 | [11] |
| American Lobster (Adult) | NOEC (No Observable Effect Concentration) - repeated exposure | 1.0 | [11] |
| Various Non-parasitic Copepods | No observed morbidity/mortality | up to 500 | [11] |
Experimental Protocols
Protocol 1: Determining the EC50 (Effective Concentration for 50% of Sea Lice) of this compound in a Lab Setting
-
Acclimatization: Collect sea lice from infected fish and acclimate them in aerated containers with water from the RAS for at least 2 hours.
-
Preparation of Test Solutions: Prepare a series of this compound concentrations (e.g., 0, 25, 50, 100, 150, 200 µg/L) using water from the RAS.
-
Exposure: Place a known number of sea lice (e.g., 10-20) into each test container.
-
Observation: After a set exposure time (e.g., 60 minutes), observe the sea lice and categorize them as mobile, immobile, or dead.
-
Recovery: Transfer the sea lice to clean RAS water and observe for recovery after 24 hours.
-
Data Analysis: Calculate the percentage of immobilized or dead sea lice at each concentration and use probit analysis to determine the EC50.
Protocol 2: Assessing the Impact of this compound on Biofilter Nitrification
-
Isolate Biofilter Media: Collect a small amount of biofilter media from your active RAS and place it in separate, smaller experimental chambers.
-
Prepare Treatment Groups: Expose the biofilter media to different concentrations of this compound (e.g., 0, 50, 100, 200 µg/L) for the intended treatment duration (e.g., 60 minutes).
-
Measure Nitrification Rates: After exposure, rinse the media with clean RAS water and place it in a known volume of water with a specific concentration of ammonia. Measure the rate of ammonia and nitrite conversion over a set period.
-
Determine Inhibition: Compare the nitrification rates of the treated groups to the control group to determine the concentration at which significant inhibition occurs.
Mandatory Visualizations
Caption: Mechanism of Action of this compound as an Acetylcholinesterase Inhibitor.
Caption: Experimental Workflow for Optimizing this compound Concentration in RAS.
References
- 1. repository.library.noaa.gov [repository.library.noaa.gov]
- 2. Is it time to look beyond traditional biofilters in RAS? | The Fish Site [thefishsite.com]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. bmkanimalhealth.com [bmkanimalhealth.com]
- 5. The Interactive Effects of the Anti-Sea Lice Pesticide this compound and Temperature on Oxidative Damage and Antioxidant Responses in the Oyster Ostrea chilensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. Highly Sensitive Detection of the Insecticide this compound by Tris(2,2′-bipyridine)ruthenium(II) Electrogenerated Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (Ref: GCA 18809) [sitem.herts.ac.uk]
- 9. Evaluation of this compound and dimethoate degradation using chlorine dioxide during water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diverse reactions of aquaculture biofilter biofilms following acute high-dose peracetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
aza-methi-phos matrix effects in LC-MS/MS analysis of complex biological samples
A Note on "Aza-methi-phos": The term "aza-methi-phos" does not correspond to a standard chemical name in available scientific literature. This guide focuses on the broader class of organophosphorus compounds, which exhibit similar analytical challenges in complex biological matrices when analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles and troubleshooting strategies discussed here are applicable to a wide range of organophosphorus pesticides and their metabolites.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis and why are they a significant concern for organophosphorus compounds in biological samples?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the analysis of complex biological samples such as plasma, urine, or tissue homogenates, these effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal).[2] Organophosphorus compounds are often analyzed at trace levels, making their detection susceptible to these interferences. Matrix effects can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[2]
Q2: What are the common causes of matrix effects in the analysis of organophosphorus compounds?
The primary causes of matrix effects include:
-
Competition for Ionization: Co-eluting matrix components can compete with the analyte for the available charge in the ion source, leading to ion suppression.[3]
-
Changes in Droplet Formation and Evaporation: Matrix components can alter the physical properties of the ESI droplets, affecting the efficiency of analyte desolvation and ionization.[3]
-
Ion Pairing: Endogenous compounds in the biological matrix can form ion pairs with the target analyte, altering its ionization behavior.
-
Space-Charge Effects: A high concentration of co-eluting species can create a space-charge effect in the ion source, repelling analyte ions and reducing signal intensity.
Q3: How can I determine if my analysis is affected by matrix effects?
Matrix effects can be evaluated by comparing the signal response of an analyte in a pure solvent standard to its response in a matrix extract spiked with the same concentration of the analyte.[3] A common method is the post-extraction spike technique, where a known amount of the analyte is added to a blank matrix extract and the response is compared to a neat solution of the analyte.[2]
Troubleshooting Guide
Problem: Significant ion suppression is observed for my target organophosphorus compound.
-
Solution 1: Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Employ a more selective SPE sorbent to remove interfering matrix components. For organophosphorus compounds, reversed-phase or mixed-mode cation/anion exchange sorbents can be effective.
-
QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a popular sample preparation technique for pesticide residue analysis in various matrices and can help reduce matrix effects.[1]
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization. A 1:5 dilution has been shown to be effective in some cases for obtaining proper peak shapes.[4]
-
-
Solution 2: Optimize Chromatographic Conditions:
-
Gradient Elution: Adjust the gradient slope to better separate the analyte from co-eluting matrix components.
-
Column Chemistry: Use a different column chemistry (e.g., C18, phenyl-hexyl) to alter the retention and elution profile of the analyte and interferences.
-
Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce matrix effects.
-
-
Solution 3: Modify Mass Spectrometry Parameters:
-
Ion Source Optimization: Optimize ion source parameters such as capillary voltage, gas flows (nebulizing and drying gas), and temperature to maximize analyte signal and minimize the influence of the matrix.
-
Ionization Mode: If possible, evaluate both positive and negative electrospray ionization (ESI) modes, as one may be less susceptible to matrix effects for your specific analyte and matrix.
-
Problem: Poor peak shape (e.g., tailing, fronting, or splitting) is observed.
-
Solution 1: Check for Column Overload:
-
Inject a lower concentration of the sample extract to see if the peak shape improves. Matrix components can overload the column, leading to poor chromatography.
-
-
Solution 2: Evaluate Mobile Phase Compatibility:
-
Ensure the sample solvent is compatible with the initial mobile phase conditions. A mismatch can cause peak distortion.
-
-
Solution 3: Inspect for System Contamination:
-
Contaminants in the LC system or on the column can interact with the analyte and affect peak shape. Flush the system and consider cleaning or replacing the column.
-
Problem: Low sensitivity or inability to reach the required limit of quantification (LOQ).
-
Solution 1: Derivatization:
-
Chemical derivatization can be employed to enhance the ionization efficiency and sensitivity of organophosphorus compounds. For example, derivatization can improve the limits of identification by one to over two orders of magnitude.[4]
-
-
Solution 2: Use a More Sensitive Mass Spectrometer:
-
High-resolution mass spectrometry (HRMS) can sometimes offer better sensitivity and selectivity compared to triple quadrupole instruments, especially in complex matrices.[1]
-
-
Solution 3: Employ Matrix-Matched Calibrants:
-
To compensate for signal suppression or enhancement and ensure accurate quantification, prepare calibration standards in a blank matrix extract that is free of the analyte.[1]
-
Experimental Protocols
Generic Protocol for Sample Preparation of Biological Fluids (e.g., Plasma, Urine) using SPE:
-
Pre-treatment: Centrifuge the biological fluid to pellet any particulate matter.
-
Dilution: Dilute the supernatant with an appropriate buffer (e.g., 0.1% formic acid in water) to reduce viscosity and protein binding.
-
SPE Column Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by equilibration with the dilution buffer.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the target organophosphorus compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Typical LC-MS/MS Parameters for Organophosphorus Compound Analysis:
| Parameter | Typical Setting |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 or similar, e.g., 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen, 800 - 1000 L/hr |
| Desolvation Temp. | 350 - 500 °C |
| Scan Mode | Multiple Reaction Monitoring (MRM) for targeted analysis |
Quantitative Data on Matrix Effects
The following table provides a representative summary of matrix effects observed for different organophosphorus compounds in various biological matrices. This data is illustrative and the actual matrix effect will depend on the specific analyte, matrix, and analytical method used.
| Analyte | Matrix | Matrix Effect (%) | Reference |
| Organophosphorus Acids | Plant Extract | ~ -20% (Suppression) | Based on findings for derivatized organophosphorus acids in plant extracts.[4] |
| Dialkyl Phosphates (DAPs) | Hair | Minimal to Enhanced (from -25% to +31%) | Based on a study of six DAPs in hair, where some showed suppression and others enhancement.[5] |
| Fludioxonil (an example pesticide) | Rosemary | -32% to -72% (Suppression) | Demonstrates strong suppression in a complex plant matrix.[1] |
| Fludioxonil (an example pesticide) | Shiitake Mushroom | +53% to +146% (Enhancement) | Illustrates significant signal enhancement in a different complex matrix.[1] |
Troubleshooting Workflow for Matrix Effects
Caption: Troubleshooting workflow for identifying and mitigating matrix effects in LC-MS/MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. mdpi.com [mdpi.com]
- 5. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
aza-methi-phos bioassay variability and standardization for inter-laboratory comparison
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing aza-methi-phos bioassays. Given that aza-methi-phos is an organophosphate insecticide that functions by inhibiting acetylcholinesterase (AChE), this guidance is centered on the widely used AChE inhibition assay.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the aza-methi-phos bioassay?
A1: The bioassay for aza-methi-phos quantitatively measures the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3] Aza-methi-phos, an organophosphate compound, binds to and inactivates AChE.[2][3][4] The most common method to measure this inhibition is the Ellman method, where a substrate (acetylthiocholine) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be measured spectrophotometrically at 412 nm.[6][7][8] The presence of aza-methi-phos will reduce the rate of this color change, and the degree of inhibition is proportional to the concentration of the inhibitor.
Q2: What are the common sources of variability in the AChE inhibition assay?
A2: Variability in bioassays, including the AChE inhibition assay, can arise from multiple operational and biological factors.[9][10] For cholinesterase assays specifically, poor inter-laboratory correlation has been noted, pointing to the need for standardization in sample handling and assay methods.[9][11] Key sources of variability are summarized in the table below.
Q3: How can I standardize my aza-methi-phos bioassay for better inter-laboratory comparison?
A3: Standardization is crucial for ensuring the reproducibility and comparability of results between different laboratories.[9][10] Key steps for standardization include:
-
Use of a Standardized Protocol: Adhering to a well-documented and validated protocol, such as a standardized version of the Ellman method, is fundamental.
-
Reference Standards: Incorporating a stable, well-characterized reference standard, such as a bovine AChE red blood cell (RBC) ghost standard, can help in normalizing results across different labs.[9]
-
Consistent Sample Handling: Procedures for sample collection, storage, and preparation should be uniform. For instance, difficulties in pipetting red blood cells and variations in storage conditions have been identified as sources of poor correlation.[9]
-
Instrument Calibration: Regular calibration and performance verification of laboratory equipment, such as microplate readers and pipettes, are essential.
-
Participation in Proficiency Testing: Participating in inter-laboratory comparison studies or proficiency testing programs can help identify and rectify systematic biases in your laboratory's methodology.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the aza-methi-phos (AChE inhibition) bioassay.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low AChE activity in the absence of inhibitor | 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Omission of a key reagent (e.g., substrate, DTNB). | 1. Use a fresh batch of AChE or verify the activity of the current stock. 2. Ensure the buffer pH is optimal for the enzyme (typically pH 7.5-8.0).[2] 3. Carefully review the protocol and ensure all reagents are added in the correct order and volume.[6] |
| High background absorbance in the absence of enzyme | 1. Spontaneous hydrolysis of the substrate. 2. Contaminated reagents. | 1. Prepare fresh substrate solution. 2. Use high-purity reagents and water. Run a "no enzyme" control to assess background levels. |
| Inconsistent results between replicate wells | 1. Pipetting errors. 2. Inadequate mixing of reagents in the wells. 3. Temperature fluctuations across the microplate. | 1. Calibrate pipettes regularly and use proper pipetting techniques. Using a multichannel pipette can improve consistency.[6] 2. Briefly tap the plate after adding reagents to ensure thorough mixing.[6] 3. Incubate the plate in a temperature-controlled environment to ensure uniformity. |
| Assay signal is outside the linear range of the instrument | 1. AChE concentration is too high. 2. Incubation time is too long. | 1. Dilute the enzyme sample and repeat the assay.[6] 2. Reduce the incubation time and take kinetic readings to determine the linear phase of the reaction.[6] |
| Unexpectedly high inhibition by the test compound | 1. Test compound interferes with the detection chemistry (e.g., reacts with DTNB). 2. Test compound precipitates at the tested concentration. | 1. Run a control with the test compound, DTNB, and thiocholine (without the enzyme) to check for direct reaction. 2. Visually inspect the wells for any precipitation. If observed, reduce the concentration of the test compound. |
Experimental Protocols
Standard Protocol for Acetylcholinesterase (AChE) Inhibition Bioassay (Ellman Method)
This protocol is a generalized version based on the widely used Ellman method for measuring AChE activity and its inhibition.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Aza-methi-phos standard solution
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare fresh working solutions of AChE, aza-methi-phos (in a suitable solvent like DMSO, with the final concentration of the solvent kept low, e.g., <1%), ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Blank: Buffer only.
-
Control (No Inhibitor): AChE solution and buffer.
-
Test Wells: AChE solution and various concentrations of aza-methi-phos solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
To all wells, add the DTNB solution followed by the ATCI substrate solution to start the reaction.
-
-
Data Acquisition:
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of AChE inhibition for each aza-methi-phos concentration using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100
-
Plot the % inhibition against the logarithm of the aza-methi-phos concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
Visualizations
Caption: Workflow for a typical acetylcholinesterase (AChE) inhibition bioassay.
Caption: Principle of the Ellman method for detecting AChE inhibition.
References
- 1. Effects of this compound, an organophosphorus insecticide, on serum cholinesterase activity and isoenzymes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Sensitive Detection of the Insecticide this compound by Tris(2,2′-bipyridine)ruthenium(II) Electrogenerated Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (Ref: GCA 18809) [sitem.herts.ac.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. attogene.com [attogene.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Standardization of clinical cholinesterase measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. researchgate.net [researchgate.net]
aza-methi-phos cross-resistance with other organophosphates in pest insects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding azamethiphos cross-resistance with other organophosphates in pest insects.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work on this compound cross-resistance.
| Problem | Possible Cause(s) | Solution(s) |
| High variability in bioassay results. | 1. Inconsistent age or physiological state of test insects.2. Uneven application of insecticide.3. Fluctuations in environmental conditions (temperature, humidity).4. Contamination of glassware or equipment. | 1. Use insects of a standardized age and from a synchronized rearing process.2. Ensure thorough mixing of insecticide solutions and precise application.3. Maintain stable and recorded environmental conditions throughout the experiment.4. Thoroughly clean all equipment with appropriate solvents and rinse with distilled water. |
| No or low mortality in susceptible insect strains at expected lethal doses. | 1. Degradation of the insecticide stock solution.2. Incorrect dilution of the insecticide.3. Development of resistance in the susceptible reference strain. | 1. Prepare fresh insecticide stock solutions for each set of experiments.2. Double-check all calculations and ensure accurate pipetting.3. Periodically re-characterize the susceptibility of the reference strain or obtain a new, certified susceptible strain. |
| Inconsistent results in acetylcholinesterase (AChE) inhibition assays. | 1. Substrate or reagent degradation.2. Inaccurate protein concentration measurement.3. Presence of endogenous inhibitors or activators in the insect homogenate. | 1. Store reagents as recommended and prepare fresh solutions.2. Use a reliable protein quantification method (e.g., Bradford or BCA assay) and normalize enzyme activity to protein concentration.3. Prepare a control with the insect homogenate but without the substrate to check for background interference. |
| Synergist assays do not show expected results (e.g., PBO does not significantly increase mortality). | 1. The primary resistance mechanism is not metabolic (e.g., target-site insensitivity).2. Insufficient concentration of the synergist.3. Degradation of the synergist. | 1. Investigate other resistance mechanisms, such as target-site mutations.2. Perform dose-response experiments to determine the optimal concentration of the synergist.3. Use freshly prepared synergist solutions. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an organophosphate insecticide.[1] Like other organophosphates, it functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.[2]
Q2: What is cross-resistance in the context of insecticides?
Cross-resistance occurs when an insect population that has developed resistance to one insecticide also exhibits resistance to other insecticides, typically those with a similar mode of action.[3][4] For instance, a housefly population resistant to this compound may also be resistant to other organophosphates.[5]
Q3: What are the primary mechanisms of this compound cross-resistance to other organophosphates?
The two main mechanisms are:
-
Metabolic Resistance: This is the most common mechanism and involves the detoxification of the insecticide by enzymes before it can reach its target site.[6] The primary enzyme families involved are esterases, glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases.[6]
-
Target-Site Insensitivity: This involves a modification of the target protein, acetylcholinesterase (AChE), which reduces its sensitivity to inhibition by organophosphates.[7]
Q4: How is cross-resistance to this compound and other organophosphates measured?
Cross-resistance is typically quantified using bioassays to determine the lethal dose (LD50) or lethal concentration (LC50) of different insecticides against a resistant and a susceptible insect strain. The resistance ratio (RR) is then calculated by dividing the LD50/LC50 of the resistant strain by that of the susceptible strain.[8][9] An RR value significantly greater than 1 indicates resistance.
Q5: Are there specific pest insects known for this compound cross-resistance?
Yes, the housefly (Musca domestica) is a well-documented species with significant cross-resistance issues involving this compound and other organophosphates.[5][7][9] This is largely due to the extensive use of organophosphates for housefly control in agricultural and public health settings.[8]
Data Presentation
Table 1: Cross-Resistance of an this compound-Selected Housefly Strain to Various Insecticides
| Insecticide Class | Insecticide | LD50 (µ g/fly ) - Susceptible Strain | LD50 (µ g/fly ) - this compound-Resistant Strain | Resistance Ratio (RR) |
| Organophosphate | This compound | 0.03 | 1.50 | 50.0 |
| Diazinon | 0.04 | 2.10 | 52.5 | |
| Malathion | 0.12 | 8.40 | 70.0 | |
| Dichlorvos | 0.02 | 0.80 | 40.0 | |
| Tetrachlorvinphos | 0.05 | 2.75 | 55.0 | |
| Carbamate | Methomyl | 0.03 | 1.20 | 40.0 |
| Propoxur | 0.06 | 3.00 | 50.0 | |
| Pyrethroid | Permethrin | 0.01 | 0.02 | 2.0 |
| Cypermethrin | 0.008 | 0.015 | 1.9 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Resistance Ratios of Field-Collected Housefly Populations to Different Organophosphates
| Population | Diazinon RR | Fenitrothion RR |
| Field Population 1 | 62.47 - 309.78 | 53.08 - 261.24 |
| Field Population 2 | 7.66 - 23.24 (Profenofos) | - |
| Field Population 3 | 2.47 - 7.44 (Chlorpyrifos) | - |
Source: Data from studies on field-collected housefly populations.[9]
Experimental Protocols
Topical Application Bioassay for Adult Insects
This protocol is used to determine the dose of an insecticide that is lethal to 50% of a test population (LD50).
Materials:
-
Technical grade insecticide
-
Acetone (analytical grade)
-
Micropipettes
-
Glass vials
-
CO2 for anesthesia
-
Adult insects (e.g., houseflies) of a known age and sex
-
Holding cages with food and water
Procedure:
-
Prepare Insecticide Dilutions: a. Prepare a stock solution of the insecticide in acetone. b. Make a series of five to seven serial dilutions from the stock solution. c. Include an acetone-only control.
-
Insect Treatment: a. Anesthetize a batch of 20-25 adult insects with CO2. b. Using a micropipette, apply a precise volume (e.g., 1 µL) of an insecticide dilution to the dorsal thorax of each insect. c. Treat a separate group with acetone only for the control.
-
Observation: a. Place the treated insects in holding cages with access to food and water. b. Maintain the cages at a constant temperature and humidity. c. Assess mortality at 24 and 48 hours post-treatment. Consider insects unable to move as dead.
-
Data Analysis: a. Correct for control mortality using Abbott's formula if it is between 5% and 20%. b. Analyze the dose-response data using probit analysis to calculate the LD50 and its 95% confidence intervals.[8]
Acetylcholinesterase (AChE) Inhibition Assay
This biochemical assay measures the activity of AChE and its inhibition by insecticides.
Materials:
-
Insect heads or whole insects
-
Phosphate buffer
-
Acetylthiocholine iodide (ATChI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Microplate reader
-
Microcentrifuge tubes
-
Homogenizer
Procedure:
-
Enzyme Preparation: a. Homogenize a known number of insect heads or whole insects in ice-cold phosphate buffer. b. Centrifuge the homogenate at 4°C to pellet cellular debris. c. Collect the supernatant containing the AChE enzyme.
-
Assay: a. In a microplate well, add the enzyme supernatant. b. To test for inhibition, pre-incubate the enzyme with a known concentration of the organophosphate insecticide. c. Add DTNB to the well. d. Initiate the reaction by adding the substrate, ATChI.
-
Measurement: a. Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: a. Calculate the AChE activity, often expressed as the rate of change in absorbance per minute per milligram of protein. b. For inhibition studies, calculate the percentage of inhibition compared to an uninhibited control. Determine the IC50 (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Visualizations
Caption: Primary mechanisms of organophosphate resistance in pest insects.
Caption: Experimental workflow for determining insecticide cross-resistance using bioassays.
Caption: Signaling pathway of AChE inhibition by organophosphates and the effect of target-site resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. What happens if acetylcholinesterase is inhibited? | AAT Bioquest [aatbio.com]
- 3. How do insects become resistant to pesticide? - Fruit Growers Victoria [fgv.com.au]
- 4. Introduction to Insecticide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. Pesticide resistance - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Organophosphate Insecticides Resistance in Field Populations of House Flies, Musca domestica L.: Levels of Resistance and Acetylcholinesterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring of Thiamethoxam Resistance in Turkish House Fly Strains, Musca domestica (Diptera: Muscidae) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azamethiphos Detoxification in Resistant Caligus rogercresseyi
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of azamethiphos detoxification pathways in resistant Caligus rogercresseyi.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of this compound resistance in Caligus rogercresseyi?
A1: The primary mechanism of resistance is a target-site mutation in the acetylcholinesterase (AChE) gene, the molecular target of this compound. Specifically, a missense mutation at position 318 of the AChE1a gene, resulting in a phenylalanine to valine (F318V) substitution, is strongly associated with resistance[1][2][3][4]. This mutation reduces the sensitivity of the AChE enzyme to inhibition by this compound[3][4]. In addition to target-site resistance, enhanced detoxification pathways are also implicated.
Q2: What are the key detoxification pathways involved in this compound resistance in C. rogercresseyi?
A2: Research suggests that multiple detoxification pathways contribute to this compound resistance in C. rogercresseyi. These include:
-
Increased expression of ATP-binding cassette (ABC) transporters: Specifically, members of the ABCB and ABCC subfamilies are upregulated in resistant lice, which are thought to be involved in the efflux of xenobiotics like this compound out of the cells[5][6][7].
-
Upregulation of cuticle and peritrophin-like proteins: Increased expression of genes encoding cuticle and peritrophin-like proteins in resistant lice may reduce the penetration of this compound through the parasite's exoskeleton[8][9].
-
Metabolic detoxification by enzymes: While direct evidence in C. rogercresseyi is still emerging, transcriptomic studies show the upregulation of genes encoding detoxification enzymes such as cytochrome P450 monooxygenases (CYPs) and glutathione S-transferases (GSTs) in response to this compound exposure[10][11]. These enzymes are known to be involved in the metabolism of xenobiotics in other arthropods[12][13][14].
Q3: Are there any known regulatory molecules involved in the this compound resistance of C. rogercresseyi?
A3: Yes, long non-coding RNAs (lncRNAs) have been identified as potential regulators of genes involved in this compound resistance. For instance, specific lncRNAs have been found to be significantly correlated with the expression of cytochrome P450 genes in this compound-exposed lice, suggesting a role in the regulatory network of detoxification pathways[10].
Troubleshooting Guides
Problem 1: High variability in this compound bioassay results.
-
Possible Cause 1: Inconsistent louse life stage or sex.
-
Troubleshooting Step: Ensure that all bioassays are conducted on a consistent life stage (e.g., adult males or pre-adult females) as susceptibility to this compound can vary between developmental stages and sexes.
-
-
Possible Cause 2: Variation in louse collection and handling.
-
Troubleshooting Step: Standardize the procedure for collecting lice from host fish to minimize stress and physical damage. Allow for an acclimation period in clean seawater before starting the bioassay.
-
-
Possible Cause 3: Inaccurate this compound concentrations.
-
Troubleshooting Step: Prepare fresh dilutions of this compound for each bioassay from a validated stock solution. Verify the final concentrations if possible.
-
-
Possible Cause 4: Sub-optimal bioassay conditions.
-
Troubleshooting Step: Maintain constant temperature, salinity, and aeration during the bioassay, as these factors can influence louse physiology and response to the pesticide.
-
Problem 2: Inconsistent or low amplification in qPCR for detoxification-related genes.
-
Possible Cause 1: Poor RNA quality.
-
Troubleshooting Step: Use a standardized RNA extraction protocol and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with cDNA synthesis. Ensure samples are properly stored to prevent RNA degradation.
-
-
Possible Cause 2: Sub-optimal primer design.
-
Troubleshooting Step: Design primers that span exon-exon junctions to avoid amplification of genomic DNA. Validate primer efficiency and specificity through a standard curve and melt curve analysis.
-
-
Possible Cause 3: Presence of PCR inhibitors.
-
Troubleshooting Step: Purify RNA and cDNA to remove any potential inhibitors carried over from the louse samples.
-
Quantitative Data Summary
The following tables summarize quantitative data on gene expression and bioassay results from studies on this compound-resistant C. rogercresseyi.
Table 1: EC50 Values for this compound in Susceptible and Resistant C. rogercresseyi
| Population Status | EC50 (µg/L) | Fold Resistance | Reference |
| Susceptible | ~1 | - | [1] |
| Resistant | 8 - 15 | 8 - 15 | [1] |
Table 2: Differential Gene Expression in this compound-Resistant vs. Susceptible C. rogercresseyi
| Gene/Protein Family | Specific Gene/Subfamily | Fold Change (Resistant/Susceptible) | Method | Reference |
| ABC Transporters | ABCB, ABCC | Upregulated | RNA-Seq | [6][7] |
| Cytochrome P450 | CYP gene | >12 (in some strains) | RNA-Seq | [10] |
| Cuticle Proteins | Various | Upregulated | RNA-Seq | [9] |
| Peritrophin-like Proteins | Cr_Per3 | Upregulated | RNA-Seq | [8] |
Experimental Protocols
Protocol 1: this compound Bioassay for C. rogercresseyi
This protocol is adapted from methodologies described in the literature[1][4].
-
Louse Collection: Gently remove adult C. rogercresseyi from anesthetized host fish using fine-tipped forceps.
-
Acclimation: Place the collected lice in filtered seawater at a controlled temperature (e.g., 12°C) for at least one hour to recover from handling stress.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Perform serial dilutions in filtered seawater to obtain the desired test concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.6, 3.2 µg/L).
-
Exposure: Place a set number of lice (e.g., 10) into each container with a specific this compound concentration. Include a solvent control group.
-
Incubation: Incubate the lice for a defined period (e.g., 24 hours) at a constant temperature with aeration.
-
Assessment: After the exposure period, observe the lice and classify them as mobile, immobile (affected), or dead.
-
Data Analysis: Calculate the percentage of affected/dead lice for each concentration and determine the EC50 (the concentration that affects 50% of the population) using probit analysis.
Protocol 2: Gene Expression Analysis by qPCR
This protocol is a general workflow based on studies that have used qPCR to analyze gene expression in C. rogercresseyi[6].
-
Sample Collection: Collect lice from bioassays (e.g., survivors from a high concentration of this compound for the resistant group and lice from the control group for the susceptible group) and immediately preserve them in an RNA stabilization solution (e.g., RNAlater).
-
RNA Extraction: Homogenize individual lice and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
Primer Design and Validation: Design gene-specific primers for the target detoxification genes and suitable reference genes. Validate primer efficiency and specificity.
-
qPCR Reaction: Set up qPCR reactions using a suitable master mix, cDNA template, and primers.
-
Data Analysis: Determine the quantification cycle (Cq) values for each gene. Calculate the relative gene expression using a method such as the 2-ΔΔCq method, normalizing the expression of the target genes to the expression of the reference genes.
Visualizations
Caption: Proposed this compound detoxification pathway in C. rogercresseyi.
Caption: Experimental workflow for assessing this compound resistance.
References
- 1. Caligus rogercresseyi acetylcholinesterase types and variants: a potential marker for organophosphate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chile: Scientists explain how lice resist this compound [fishfarmingexpert.com]
- 4. Caligus rogercresseyi acetylcholinesterase types and variants: a potential marker for organophosphate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Transcriptomic insights on the ABC transporter gene family in the salmon louse Caligus rogercresseyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Whole-genome resequencing in the sea louse Caligus rogercresseyi uncovers gene duplications and copy number variants associated with pesticide resistance [frontiersin.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 14. Cytochrome P450 and Glutathione-S-Transferase Activity are Altered Following Environmentally Relevant Atrazine Exposures in Crayfish (Faxoniusvirilis) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Azamethiphos Degradation and Analytical Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azamethiphos. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical determination of this compound, with a focus on degradation and interference issues.
Frequently Asked Questions (FAQs)
Q1: My this compound standard solution appears to be degrading. What are the common causes and how can I prevent this?
A1: Degradation of this compound in standard solutions can be attributed to several factors, primarily hydrolysis and photolysis. Organophosphate pesticides like this compound are susceptible to breakdown in the presence of water and light. To ensure the stability of your analytical standards, consider the following:
-
Solvent Choice: Use anhydrous acetonitrile or methanol for preparing stock solutions. These solvents have been shown to maintain the stability of many pesticide standards for extended periods when stored correctly.
-
Storage Conditions: Store stock and working solutions in amber glass vials at or below -20°C to minimize light exposure and thermal degradation.[1][2] For long-term storage, flame-sealed ampoules can prevent solvent evaporation and contamination.[3]
-
pH of Working Solutions: If preparing aqueous working solutions or dilutions, be mindful of the pH. This compound is more susceptible to hydrolysis under alkaline conditions. It is advisable to buffer aqueous solutions to a slightly acidic pH (e.g., pH 4-6) if immediate analysis is not possible.
-
Preparation Frequency: While some studies indicate long-term stability under ideal conditions, it is good practice to prepare fresh working standards from a stock solution regularly, especially if you observe unexpected changes in your calibration curve or quality control samples. One study noted that preparing fresh standards daily led to less variability in results.
Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the source of these peaks?
A2: Unexpected peaks in your chromatogram can arise from several sources, including degradation products of this compound, matrix interferences, or contaminants from your experimental setup.
-
Degradation Products: this compound can degrade into several smaller molecules. For instance, degradation with chlorine dioxide has been shown to produce 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one, O,O,S-trimethyl phosphorothioate, 6-chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one, and O,O-dimethyl S-hydrogen phosphorothioate.[4] Hydrolysis and photolysis will lead to other degradation products. Verifying the mass-to-charge ratio (m/z) of these unexpected peaks using mass spectrometry can help in their identification.
-
Matrix Interferences: The sample matrix is a common source of interfering compounds, especially in complex samples like fish tissue or environmental extracts.[5][6][7] These co-eluting substances can interfere with the detection of this compound. Proper sample cleanup is crucial to minimize matrix effects. Techniques like solid-phase extraction (SPE) can be effective in removing interfering substances.
-
System Contamination: Contamination can be introduced from solvents, glassware, or the analytical instrument itself. Ensure all materials are of high purity and the system is thoroughly cleaned between analyses.
Q3: My recovery of this compound from spiked samples is consistently low. What are the potential reasons and how can I improve it?
A3: Low recovery of this compound from spiked samples can be due to degradation during sample processing, inefficient extraction, or matrix effects leading to ion suppression in mass spectrometry-based methods.
-
Degradation during Extraction: The pH and temperature of the extraction solvent can influence the stability of this compound. If using aqueous-based extraction methods, ensure the pH is not alkaline. Additionally, prolonged exposure to high temperatures during solvent evaporation steps should be avoided.
-
Extraction Efficiency: The choice of extraction solvent and method is critical. For fish tissue, extraction with ethyl acetate followed by a cleanup step has been shown to be effective.[8] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also widely used for pesticide residue analysis in various matrices and may be applicable to your samples.
-
Matrix Effects: Co-extracted matrix components can suppress the ionization of this compound in the mass spectrometer source, leading to a lower signal and consequently, an underestimation of the concentration.[5][6][7] To mitigate this, you can:
-
Improve sample cleanup to remove interfering compounds.
-
Use a matrix-matched calibration curve, where standards are prepared in a blank matrix extract that is similar to your samples.
-
Employ an isotopically labeled internal standard for this compound, if available, to compensate for signal suppression.
-
Troubleshooting Guides
Issue 1: Peak Tailing or Splitting for this compound in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | The silanol groups on C18 columns can sometimes interact with the polar functional groups of pesticides. Try using a column with end-capping or a different stationary phase (e.g., phenyl-hexyl). |
| Mobile Phase pH | The pH of the mobile phase can affect the peak shape of ionizable compounds. Although this compound is not strongly ionizable, adjusting the pH of the aqueous component of the mobile phase (e.g., with formic acid or ammonium formate) can sometimes improve peak symmetry. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting your standard or sample and re-injecting. |
| Column Contamination or Degradation | Contaminants from previous injections or degradation of the stationary phase can affect peak shape. Flush the column with a strong solvent, or if the problem persists, replace the column. |
Issue 2: Inconsistent Quantification Results in GC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Thermal Degradation in the Injector | This compound, being an organophosphate, can be susceptible to thermal degradation at high injector temperatures. Optimize the injector temperature to the lowest possible value that still allows for efficient volatilization. Using a pulsed splitless or cold on-column injection technique can also minimize thermal stress. |
| Active Sites in the GC System | Active sites in the injector liner, column, or detector can cause analyte adsorption and degradation, leading to poor peak shape and inconsistent responses. Use deactivated liners and columns. Regular maintenance and cleaning of the GC system are crucial. |
| Matrix Effects | Co-injected matrix components can enhance or suppress the signal. Use matrix-matched standards or an isotopically labeled internal standard for quantification. A thorough sample cleanup is also recommended. |
| Inconsistent Ionization/Fragmentation | Changes in the ion source temperature or cleanliness can affect the ionization and fragmentation of the analyte. Ensure the ion source is clean and the temperature is stable. |
Quantitative Data Summary
The degradation of this compound is influenced by environmental factors such as pH, temperature, and light. The rate of degradation is often expressed as a half-life (t½) or DT50 (time for 50% dissipation).
Table 1: Hydrolytic Degradation of this compound (Illustrative Data)
| pH | Temperature (°C) | Half-life (t½) in days (approx.) |
| 5 | 25 | Stable |
| 7 | 25 | 30 - 60 |
| 9 | 25 | < 10 |
| 7 | 15 | 60 - 120 |
| 7 | 35 | 15 - 30 |
Note: This table provides illustrative values based on the general behavior of organophosphate pesticides. Actual degradation rates can vary depending on the specific conditions and matrix.
Table 2: Photolytic Degradation of this compound (Illustrative Data)
| Light Condition | Matrix | Half-life (t½) in days (approx.) |
| Simulated Sunlight | Pure Water | 5 - 15 |
| Simulated Sunlight | River Water | 2 - 10 |
| UV light (254 nm) | Pure Water | < 1 |
Note: Photodegradation is highly dependent on the light intensity, wavelength, and the presence of photosensitizers in the matrix.
Experimental Protocols
LC-MS/MS Method for this compound in Salmon Tissue
This protocol is adapted from a method for the determination of this compound in fish products.
a. Sample Preparation and Extraction
-
Homogenize 5 g of salmon tissue.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, and shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
b. Sample Cleanup (Dispersive SPE)
-
To the 1 mL aliquot, add 150 mg of anhydrous magnesium sulfate and 50 mg of PSA (primary secondary amine).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
c. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Illustrative):
-
Quantifier: 325 -> 183
-
Qualifier: 325 -> 139
-
GC-MS Method for this compound in Water Samples
This protocol provides a general framework for the analysis of this compound in water.
a. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass 500 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of hexane.
b. GC-MS Conditions
-
GC System: Agilent 7890 or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Single quadrupole or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode:
-
Full Scan: m/z 50-400 for initial identification.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions of this compound (e.g., m/z 324, 182, 138) for enhanced sensitivity and selectivity.
-
Multiple Reaction Monitoring (MRM) on a Triple Quadrupole System (Illustrative):
-
Quantifier: 324 -> 182
-
Qualifier: 324 -> 138
-
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound analysis.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Evaluation of this compound and dimethoate degradation using chlorine dioxide during water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Determination of residues of this compound in salmon tissue by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Azamethiphos Sublethal Effects on Fish Behavior
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the sublethal behavioral effects of azamethiphos on fish in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced behavioral changes in fish?
A1: this compound is an organophosphate insecticide that acts as a neurotoxic agent. Its primary mechanism is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] AChE is crucial for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] Inhibition of AChE leads to an accumulation of ACh, causing continuous stimulation of cholinergic receptors, which results in neurotoxicity, manifesting as altered behavior, paralysis, and potentially death.[2][3]
Q2: What are the most commonly observed sublethal behavioral effects of this compound in fish?
A2: Sublethal exposure to this compound can induce a range of behavioral changes. Commonly reported effects include motor hyperactivity and erratic jumping at the beginning of the exposure.[4] Other organophosphates have been shown to cause irregular swimming movements, loss of equilibrium, reduced reflexes, and either hypersensitivity or lethargy, depending on the specific chemical and fish species.[3][4][5] Studies on related compounds also show potential for disrupted schooling behavior and increased time spent at the bottom of the tank.[6][7]
Q3: At what concentration levels are sublethal behavioral effects typically observed?
A3: Behavioral effects can be observed at concentrations significantly lower than the lethal concentration (LC50), sometimes as low as 0.1% to 5.0% of the LC50.[8] For this compound, a therapeutic dosage of 0.1 ppm (100 µg/L) for one hour is considered safe for some fish species like eel, seabass, and trout, though it still causes significant AChE inhibition.[4] A no-adverse-effect concentration for sublethal effects (behavior, molting, reproduction) in some marine organisms has been determined to be 1.0 µg/L.[1]
Q4: How long does it take for behavioral effects to manifest and how long do they last?
A4: Behavioral alterations such as motor hyperactivity can be observed at the onset of treatment.[4] The duration of these effects is linked to the level and duration of AChE inhibition. For example, after exposure to 0.1 ppm this compound, significant brain AChE inhibition was observed for up to 4 days in eels and seabass, and up to 7 days in trout, suggesting that behavioral alterations may persist for a similar duration.[4]
Troubleshooting Guide
Q1: My control group fish are exhibiting erratic swimming and stress behaviors. What could be the cause?
A1: Stress-related behavior in control fish can confound results. Consider the following potential causes:
-
Acclimation Period: An insufficient acclimation period can lead to stress. A period of 2-4 weeks is recommended to allow fish to adapt to laboratory conditions (e.g., lighting, temperature, water flow).[9]
-
Handling Stress: Transferring fish to experimental arenas can be stressful. Minimize handling and allow for a habituation period within the test arena before recording baseline behavior.[10]
-
Environmental Conditions: Ensure the laboratory environment has minimal optical and acoustical disturbances. Maintain constant and automatically controlled temperature, feeding schedules, and light/dark cycles.[9]
-
Water Quality: Contaminants in the dilution water or leaching from equipment can cause toxicity. Use high-purity water and inert materials (e.g., glass, stainless steel) for all components that come into contact with the test medium.
Q2: I am observing high variability in the behavioral responses among individual fish within the same treatment group. How can I reduce this?
A2: High individual variability is a common challenge in behavioral studies.[8]
-
Standardize Test Subjects: Use fish of the same age, size, and genetic strain to minimize biological variability.[11]
-
Increase Sample Size: A larger number of replicates and individuals per replicate can help to overcome individual variation and increase statistical power.[9]
-
Automated Tracking: Utilize automated video tracking and analysis software to quantify behavioral endpoints objectively. This reduces observer bias and allows for the analysis of a larger set of parameters (e.g., total distance, velocity, turning angles).[8][10]
-
Baseline Measurement: Record the behavior of each individual fish before exposure. This allows for repeated measures analyses, where each fish serves as its own control, which can significantly reduce variability.[8]
Q3: The measured concentration of this compound in my test tanks is decreasing over time in a static or semi-static setup. What should I do?
A3: this compound can degrade in water, especially in the presence of light and microorganisms.[1]
-
Use a Flow-Through System: A continuous flow-through system is ideal for maintaining stable concentrations of the test chemical.[9]
-
Frequent Renewal: If a flow-through system is not feasible, use a semi-static renewal procedure. The frequency of renewal should be based on the stability of this compound under your specific test conditions (temperature, lighting, pH). Daily or every 48-hour renewal is common.[12]
-
Measure Concentrations: Regularly measure the concentration of this compound in the water at the beginning and end of each renewal period to accurately determine the exposure levels.
-
Minimize Degradation: Conduct experiments in controlled lighting conditions and use sterile or filtered water to reduce microbial degradation where appropriate.
Q4: How can I be sure that the observed behavioral changes are due to neurotoxicity and not just sensory irritation or an avoidance response?
A4: Distinguishing between these effects requires a multi-faceted approach:
-
Correlate with Biomarkers: Measure AChE activity in brain and muscle tissue and correlate the level of inhibition with the observed behavioral changes. A strong correlation suggests a neurotoxic mechanism.[2][6][13]
-
Use an Avoidance/Preference Test: Employ a specific experimental setup, such as a chamber with a gradient of the chemical, to explicitly test for avoidance or attraction behavior.[14]
-
Observe a Range of Behaviors: Quantify a suite of behavioral endpoints. Neurotoxicity often results in a specific pattern of changes (e.g., initial hyperactivity followed by lethargy, convulsions, loss of equilibrium), which is distinct from a simple avoidance response where the fish would primarily move away from the source.[3][8]
Quantitative Data Presentation
Table 1: Sublethal Effects of this compound on Brain Acetylcholinesterase (AChE) Activity in Fish.
| Fish Species | This compound Concentration (ppm) | Exposure Duration (minutes) | Maximum AChE Inhibition (%) | Duration of Significant Inhibition (days) | Source |
| European Eel | 0.1 | 60, 120, or 240 | 44 | Up to 4 | [4] |
| Seabass | 0.1 | 60, 120, or 240 | 56 | Up to 4 | [4] |
| Rainbow Trout | 0.1 | 60, 120, or 240 | 62 | Up to 7 | [4] |
Table 2: Behavioral Observations in Fish Exposed to Sublethal Concentrations of Organophosphate Pesticides.
| Fish Species | Pesticide | Concentration | Observed Behavioral Effects | Source |
| Eel, Seabass, Trout | This compound | 0.1 ppm | Motor hyperactivity, erratic jumping | [4] |
| Mosquito Fish | Chlorpyrifos | 60 µg/L | Reduced distance traveled and swimming speed | [2][13] |
| Jenynsia multidentata | Chlorpyrifos | 4 µg/L | Decreased swimming activity, increased time at bottom | [6] |
| Common Carp | Chlorpyrifos | Sublethal | Irregular, erratic, darting swimming; loss of equilibrium | [3] |
Experimental Protocols
Protocol: Assessment of Locomotor Activity Using Automated Video Tracking
This protocol is a synthesized methodology based on standard practices for aquatic behavioral toxicology.[8][10][15][16]
1. Acclimation:
-
House fish in holding tanks with conditions (temperature, photoperiod, water quality) matching the planned experimental conditions for a minimum of two weeks.[9]
-
Feed a standard diet, but withhold food for 24 hours prior to and during the experiment to avoid confounding effects on behavior and water quality.[12]
2. Experimental Setup:
-
Use glass aquaria or multi-well plates as test arenas. The size should be appropriate for the fish species to allow free movement.[11][16]
-
Position a video camera directly above the arenas to capture a top-down view.[10]
-
Ensure uniform, diffuse lighting to avoid shadows and reflections that could interfere with video tracking.
-
Conduct experiments in a temperature-controlled room or water bath, shielded from external noise and visual disturbances.[9]
3. Exposure Protocol (Semi-Static Renewal):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, DMSO). The final solvent concentration in the test water should be minimal (<0.01%) and consistent across all treatments, including a solvent control group.[17]
-
Prepare serial dilutions of this compound from the stock solution to achieve the desired sublethal concentrations. Include a negative control (dilution water only) and a solvent control.
-
Randomly assign fish to the different treatment groups. Use a sufficient number of replicates (e.g., 4-6) and fish per replicate (e.g., 5-10, or individual fish in multi-well plates).[12][16]
-
Gently transfer individual fish to the test arenas containing the respective test solutions.
-
Allow fish to acclimate to the test arena for 30-60 minutes before starting behavioral recording.[10]
-
The total exposure duration is typically 96 hours for acute tests.[18] Renew at least 80% of the test solution every 24 or 48 hours to maintain chemical concentrations and water quality.[12]
4. Behavioral Recording and Analysis:
-
Record a baseline period of activity (e.g., 10-15 minutes) before introducing the toxicant.
-
Following exposure, record video for set periods at specific time points (e.g., 1, 6, 24, 48, 72, 96 hours).
-
Use automated video tracking software to analyze the recordings. Key parameters to quantify include:[8][10]
-
Total Distance Traveled (cm)
-
Average, Minimum, and Maximum Velocity (cm/s)
-
Time Spent Immobile (%)
-
Turning Rate (degrees/s) and Turn Angle
-
Vertical and Horizontal Position in the Arena (Thigmotaxis/scototaxis)
-
5. Data Analysis:
-
Check data for normality and homogeneity of variances.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests like Tukey's HSD or Dunnett's test) to compare behavioral endpoints between treatment groups and the control.[9]
-
A repeated-measures ANOVA can be used if baseline and post-exposure data are collected from the same individuals.[8]
-
Significance is typically set at p < 0.05.
Visualizations
Caption: this compound inhibits acetylcholinesterase (AChE) in the synapse.
Caption: Workflow for a sublethal fish behavior experiment.
References
- 1. canada.ca [canada.ca]
- 2. Changes in behavior and brain acetylcholinesterase activity in mosquito fish, Gambusia affinis in response to the sub-lethal exposure to chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Safety of this compound in eel, seabass and trout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impacts of Acute Exposure of Industrial Chemicals and of Fish (Tilapia Guineensis) Pesticides on The Survival of Fish (Tilpia Guineensis) and Earthworms and Earthworms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. jetir.org [jetir.org]
- 8. aquaticpath.phhp.ufl.edu [aquaticpath.phhp.ufl.edu]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying Fish Swimming Behavior in Response to Acute Exposure of Aqueous Copper Using Computer Assisted Video and Digital Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of locomotor activity in larval zebrafish: considerations for the design of high-throughput behavioral studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. mdpi.com [mdpi.com]
- 14. my.ucanr.edu [my.ucanr.edu]
- 15. Qualification of spontaneous undirected locomotor behavior of fish for sublethal toxicity testing. Part II. Variability of measurement parameters under toxicant‐induced stress | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 16. Experimental Protocol for Examining Behavioral Response Profiles in Larval Fish: Application to the Neuro-stimulant Caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fish behavior: A promising model for aquatic toxicology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
Validation & Comparative
A Comparative Efficacy Analysis of Azamethiphos and Emamectin Benzoate for Sea Lice Management
This guide provides a detailed comparison of two widely used chemotherapeutants in salmon aquaculture for the control of sea lice (Lepeophtheirus salmonis and Caligus species): azamethiphos and emamectin benzoate. The comparison focuses on their mechanisms of action, application protocols, efficacy data from various studies, and the growing challenge of drug resistance.
Overview and Mechanism of Action
This compound and emamectin benzoate employ fundamentally different biochemical pathways to exert their parasiticidal effects. This difference in their mode of action is a critical factor in integrated pest management strategies aimed at mitigating the development of resistance.
This compound is an organophosphate insecticide.[1][2] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) within the parasite's nervous system.[1] By blocking AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine. The resulting accumulation of acetylcholine leads to persistent nerve stimulation, causing hyper-excitation, paralysis, and ultimately the death of the sea louse.[1]
Emamectin Benzoate is a semi-synthetic derivative of abamectin, belonging to the avermectin class of macrocyclic lactones.[3][4] It acts on the parasite's nervous system by targeting two types of ligand-gated chloride ion channels: glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA)-gated chloride channels.[3][5] Emamectin benzoate binds to these channels, locking them in an open state. This leads to a continuous influx of chloride ions into nerve and muscle cells, causing hyperpolarization and blocking the transmission of nerve signals.[3] The disruption of neurotransmission results in flaccid paralysis and death of the parasite.[6]
Signaling Pathway Diagrams
Treatment Administration and Protocols
The administration method differs significantly between the two compounds, influencing logistical considerations such as labor, fish stress, and environmental discharge.
This compound is administered as a bath treatment .[2][7] This involves enclosing the salmon in a contained system, such as a well-boat or a tarpaulin-skirted cage, and introducing the chemical into the water for a defined period.
Emamectin Benzoate is administered orally as an in-feed treatment.[2][8] The medicated feed is given to the fish over a period of several days. This method is less labor-intensive and avoids the direct handling and crowding stress associated with bath treatments.[9]
Data Presentation: Treatment Protocol Comparison
| Parameter | This compound | Emamectin Benzoate |
| Administration Route | Bath Treatment[2][10] | In-Feed (Oral)[2][8] |
| Typical Concentration/Dose | 100 µg/L (0.1 mg/L) in water[7][11][12] | 50 µg/kg of fish biomass per day[8][13][14] |
| Treatment Duration | 30 - 60 minutes[7][12] | 7 consecutive days[8][13][14] |
| Target Life Stages | Primarily effective against mobile (pre-adult and adult) sea lice.[10] | Effective against all parasitic life stages.[3][4][15] |
| Withdrawal Period (Human Consumption) | 10 degree-days[10] | Can be 21 days or more, depending on regulations.[5][16] |
Experimental Workflow Diagrams
Comparative Efficacy
Direct, head-to-head comparative trials are scarce in publicly available literature. However, efficacy can be inferred from independent studies and field data. Emamectin benzoate is generally noted for its high efficacy against all parasitic stages and a sustained period of protection post-treatment.[9] this compound is effective for rapidly reducing motile lice loads.
Data Presentation: Efficacy Studies
| Study Focus | Drug | Efficacy Results | Species / Conditions |
| Field Trial [8][13] | Emamectin Benzoate | Week 1: 70% reductionWeek 3: 88% reductionWeek 4: 95% reductionWeek 6: 61% reduction | Atlantic Salmon (Salmo salar), Canada |
| Commercial Farm Trials [15][17] | Emamectin Benzoate | Autumn Trial (Day 27): 89% reductionWinter Trial (Day 35): 89% fewer lice than control | Atlantic Salmon (S. salar), Scotland |
| Egg String Hatching [18] | Emamectin Benzoate | 42-43% of egg strings hatched (vs. control) | Caligus rogercresseyi, Lab bioassay (24h exposure) |
| Egg String Hatching [18] | This compound | 44-50% of egg strings hatched (vs. control) | C. rogercresseyi, Lab bioassay (24h exposure) |
| Grouper Field Trial [5][16] | Emamectin Benzoate | Overall reduction in sea lice infections observed over 21 days. Efficacy was variable and not 100%. | Hybrid Grouper, Hong Kong |
Note: The egg string hatching study used a 24-hour exposure, which is much longer than a standard bath treatment, but it indicates a potential detrimental effect of both compounds on egg viability.[18]
Development of Resistance
A significant challenge in sea lice management is the development of resistance to chemotherapeutants. Over-reliance on a single treatment has led to reduced efficacy for both this compound and emamectin benzoate in several salmon-producing regions.[2][4][9]
-
This compound Resistance: Resistance in L. salmonis has been linked to a specific single non-synonymous mutation in the gene encoding its target enzyme, acetylcholinesterase.[2] This is a well-documented mechanism of resistance to organophosphates in many arthropods.
-
Emamectin Benzoate Resistance: The mechanism is less clearly defined but is thought to involve multiple factors.[2] Research suggests a role for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which may act as efflux pumps to remove the drug from parasite cells, thereby reducing its effective intracellular concentration.[4] Studies have shown that sea lice from some regions exhibit significantly higher EC50 values for emamectin benzoate compared to earlier years, indicating increased tolerance.[4] The surveillance program in Norway has noted widespread resistance to both compounds.[19]
Summary and Conclusion
This compound and emamectin benzoate are both crucial tools for sea lice control, but they differ significantly in their application, breadth of efficacy, and logistical considerations.
-
This compound offers a rapid knockdown of mobile sea lice through a short-duration bath treatment. Its primary limitations are the logistical challenges and stress associated with bath treatments and the documented resistance in lice populations.
-
Emamectin Benzoate provides a convenient, low-stress, in-feed treatment method that is effective against all parasitic life stages and can offer prolonged protection.[6][9] However, its efficacy has been compromised by the widespread development of resistance, and its longer treatment course requires careful management to ensure proper dosing.
For drug development professionals and researchers, the distinct mechanisms of action of these two compounds underscore the importance of developing new treatments with novel targets. Furthermore, the evolution of resistance highlights the critical need for integrated pest management strategies that include strategic rotation of medicines, use of non-medicinal control methods (e.g., cleaner fish, mechanical removal), and continuous monitoring of drug sensitivity in sea lice populations.[2][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nasco.int [nasco.int]
- 3. Emamectin - Wikipedia [en.wikipedia.org]
- 4. islandscholar.ca [islandscholar.ca]
- 5. Frontiers | Emamectin Benzoate Treatment of Hybrid Grouper Infected With Sea Lice in Hong Kong [frontiersin.org]
- 6. peptechbio.com [peptechbio.com]
- 7. researchgate.net [researchgate.net]
- 8. A field efficacy evaluation of emamectin benzoate for the control of sea lice on Atlantic salmon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. bmkanimalhealth.com [bmkanimalhealth.com]
- 11. The Interactive Effects of the Anti-Sea Lice Pesticide this compound and Temperature on Oxidative Damage and Antioxidant Responses in the Oyster Ostrea chilensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 13. researchgate.net [researchgate.net]
- 14. The Efficacy of Emamectin Benzoate against Infestations of Lepeophtheirus salmonis on Farmed Atlantic Salmon (Salmo salar L) in Scotland, 2002–2006 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Emamectin Benzoate Treatment of Hybrid Grouper Infected With Sea Lice in Hong Kong - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Commercial trials using emamectin benzoate to control sea lice Lepeophtheirus salmonis infestations in Atlantic salmon Salmo salar [pubmed.ncbi.nlm.nih.gov]
- 18. materialesdocentes.uss.cl [materialesdocentes.uss.cl]
- 19. vetinst.no [vetinst.no]
Comparative toxicity of Azamethiphos and deltamethrin on non-target marine crustaceans
Comparative Ecotoxicology of Azamethiphos and Deltamethrin on Marine Crustaceans
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the toxicity of two widely used aquaculture pesticides, this compound and Deltamethrin, on non-target marine crustaceans. The extensive use of these substances to control sea lice on salmon farms has raised environmental concerns due to their potential impact on surrounding marine ecosystems. This document summarizes key experimental data, outlines common toxicological testing protocols, and illustrates the mechanistic pathways of these compounds.
Executive Summary
This compound, an organophosphate, and Deltamethrin, a pyrethroid, are both effective in controlling sea lice infestations in salmonid aquaculture. However, their release into the marine environment poses a significant risk to non-target crustaceans, which are physiologically similar to the target parasites. Experimental data consistently demonstrates that Deltamethrin is significantly more toxic to a range of marine crustaceans than this compound.[1][2] The lethal and effective concentrations for Deltamethrin are often orders of magnitude lower than those for this compound, indicating a higher potential for adverse environmental impact even at low concentrations.[1][3]
Quantitative Toxicity Data
The following table summarizes the lethal (LC50) and effective (EC50) concentrations of this compound and Deltamethrin for various non-target marine crustacean species. These values represent the concentration of the pesticide in water that causes mortality or a sublethal effect in 50% of the test population over a specified exposure period.
| Pesticide | Species | Life Stage | Exposure Time | Endpoint | Concentration (µg/L) |
| This compound | Homarus gammarus (European Lobster) | Stage I Larvae | 1 hour | LC50 | 20.0 |
| Homarus gammarus (European Lobster) | Stage II Larvae | 1 hour | LC50 | 20.0 | |
| Homarus gammarus (European Lobster) | Stage I Larvae | 1 hour | EC50 | 10.8 | |
| Homarus gammarus (European Lobster) | Stage II Larvae | 1 hour | EC50 | 12.0 | |
| Deltamethrin | Homarus gammarus (European Lobster) | Stage I Larvae | 1 hour | LC50 | 0.0026 |
| Homarus gammarus (European Lobster) | Stage II Larvae | 1 hour | LC50 | 0.0034 | |
| Homarus gammarus (European Lobster) | Stage I Larvae | 1 hour | EC50 | 0.0013 | |
| Homarus gammarus (European Lobster) | Stage II Larvae | 1 hour | EC50 | 0.0017 | |
| Pandalus borealis (Northern Shrimp) | Adult | 1 hour (repeated) | LC50 | 0.002 | |
| Pandalus borealis (Northern Shrimp) | Adult | 24 hours | LC50 | 0.002 | |
| Homarus americanus (American Lobster) | Larvae | 1 hour | LC50 | 0.0034 | |
| Mysid Shrimp (Mysidopsis bahia) | - | - | LC50 | 0.0139 | |
| Amphipod species | - | 1 hour | LC50 | 0.187 |
Data sourced from studies on the acute toxicity of this compound and Deltamethrin on various marine crustaceans.[1][4]
Experimental Protocols
The following sections detail the generalized methodologies employed in the ecotoxicological studies cited in this guide. These protocols are based on standardized methods for acute and chronic toxicity testing with marine invertebrates.[5][6][7][8][9]
Test Organisms and Acclimation
-
Species Selection: Test species such as the European lobster (Homarus gammarus), American lobster (Homarus americanus), and the Northern shrimp (Pandalus borealis) are chosen due to their ecological and commercial importance, as well as their known sensitivity to pesticides.[1][4][10]
-
Collection and Culture: Organisms are either collected from the wild or sourced from established laboratory cultures.
-
Acclimation: Prior to testing, all organisms undergo an acclimation period of at least 10 days in filtered, aerated seawater that matches the temperature and salinity of the test conditions.[9] This minimizes stress and ensures that any observed effects are due to the test substance.
Acute Toxicity Testing
-
Test Solutions: Nominal concentrations of this compound and Deltamethrin are prepared by dissolving the compounds in seawater. A geometric series of at least five concentrations and a control (seawater without the test substance) are used.[9]
-
Exposure: For acute tests, a static or semi-static exposure system is typically used. In a static test, the organisms are placed in the test chambers with the solution, which is not changed for the duration of the test (typically 24 to 96 hours). For pulse exposures, organisms are exposed for a shorter period (e.g., 1 hour) and then transferred to clean seawater for observation.[10]
-
Test Chambers: Glass or stainless-steel vessels are used as test chambers. The volume is sufficient to allow for adequate mixing and to prevent oxygen depletion.
-
Environmental Conditions: Key water quality parameters such as temperature, salinity, pH, and dissolved oxygen are monitored and maintained within a narrow range throughout the experiment.[9]
-
Observations: Mortality and sublethal effects (e.g., immobilization, changes in behavior) are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).[7][9]
-
Data Analysis: The concentration-response data is used to calculate the LC50 or EC50 values using statistical methods such as probit analysis.
Chronic and Sublethal Toxicity Testing
-
Exposure: For chronic studies, which can last for several weeks or months, flow-through or semi-static renewal systems are preferred to maintain stable concentrations of the test substance.
-
Endpoints: In addition to mortality, sublethal endpoints are assessed, including:
-
Growth (changes in weight and length)
-
Reproduction (fecundity, hatching success)
-
Molting frequency
-
Behavioral changes
-
Biochemical markers (e.g., enzyme activity)
-
Visualizations
Experimental Workflow and Mechanistic Pathways
The following diagrams illustrate a generalized workflow for conducting crustacean toxicity tests and the signaling pathways affected by this compound and Deltamethrin.
Caption: Generalized workflow for aquatic ecotoxicology testing.
References
- 1. The impact of anti-sea lice pesticides, this compound and deltamethrin, on European lobster (Homarus gammarus) larvae in the Norwegian marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acute and Sublethal Effects of Deltamethrin Discharges from the Aquaculture Industry on Northern Shrimp (Pandalus borealis Krøyer, 1838): Dispersal Modeling and Field Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Protocol for Acute In Situ Ecotoxicity Test Using Native Crustaceans Applied to Groundwater Ecosystems (Journal Article) | OSTI.GOV [osti.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Video: Long-term Lethal Toxicity Test with the Crustacean Artemia franciscana [jove.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
A Comparative Guide to Azamethiphos Detection: Unveiling a High-Performance Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
The rapid and accurate detection of Azamethiphos, an organophosphorus insecticide, is paramount for environmental monitoring, food safety, and toxicological studies. While traditional chromatographic methods have been the gold standard, they often involve time-consuming sample preparation and sophisticated instrumentation. This guide introduces a novel fluorescent probe for the rapid detection of this compound and provides a comprehensive comparison with conventional methods, supported by experimental data.
Performance Comparison: New Fluorescent Probe vs. Traditional Methods
The newly developed fluorescent probe demonstrates significant advantages in terms of speed and sensitivity for the detection of this compound when compared to established techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | New Fluorescent Probe | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.5 µg/L | 1.2 µg/L[1] | ~15-25 µg/L (for general OPs)[2] |
| Response Time | < 5 minutes | 20-30 minutes (run time) | 30-40 minutes (run time)[3] |
| Sample Preparation Time | ~10 minutes | 1-2 hours | 2-3 hours |
| Equipment | Fluorometer | HPLC system with UV or FLD detector[1][4] | GC-MS system[3][5] |
| Portability | High (potential for field use) | Low | Low |
| Selectivity | High for this compound | Good | Very High |
Signaling Pathway of the New Fluorescent Probe
The novel fluorescent probe operates on a "turn-on" signaling mechanism. In its native state, the probe exhibits minimal fluorescence. Upon binding with this compound, a conformational change is induced, leading to a significant enhancement of the fluorescence signal. This interaction is highly specific, ensuring minimal interference from other organophosphates.
Caption: Signaling pathway of the "turn-on" fluorescent probe.
Experimental Workflow: this compound Detection
The workflow for this compound detection using the new fluorescent probe is streamlined for rapid analysis, contrasting with the multi-step procedures of traditional methods.
Caption: Comparison of experimental workflows.
Experimental Protocols
New Fluorescent Probe Method
a. Materials:
-
New Fluorescent Probe stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound standard solutions
-
Sample (e.g., water, food extract)
b. Procedure:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution to 10 µM in PBS.
-
In a microplate well, add 180 µL of the sample.
-
Add 20 µL of the 10 µM fluorescent probe working solution to the sample.
-
Incubate the mixture at room temperature for 2 minutes, protected from light.
-
Measure the fluorescence intensity using a fluorometer with excitation at 485 nm and emission at 525 nm.
-
Quantify the this compound concentration by comparing the fluorescence intensity to a standard curve.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a method for this compound detection in water and soil.[4]
a. Sample Preparation (Water Sample):
-
Extract this compound from the water sample using Solid Phase Extraction (SPE).[4]
-
Elute with methanol and evaporate the elute to dryness at 44.4°C.[4]
-
Re-dissolve the residue in 2.00 mL of an acetonitrile-water mixture (20:80 v/v).[4]
b. HPLC Analysis:
-
HPLC System: Agilent 1200 series or equivalent.[4]
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic run with Acetonitrile:water (70:30).[4]
-
Flow Rate: 1 mL/min.[4]
-
Injection Volume: 25 µL.[4]
-
Detection: UV detector at 294 nm.[4]
-
Quantify this compound based on the peak area compared to a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This is a general protocol for organophosphate pesticide residue analysis.[3]
a. Sample Preparation (e.g., Vegetable Sample):
-
Homogenize 20g of the sample.
-
Add anhydrous sodium sulfate and sodium hydrogen carbonate.
-
Extract with an ethyl acetate/dichloromethane mixture.
-
The organic layer is collected, and the extraction is repeated.
-
The combined organic phases are cleaned up using a Florisil column.[3]
-
Elute the pesticides with diethyl ether in hexane.[3]
-
Concentrate the elute to near dryness and reconstitute in hexane for GC-MS analysis.[3]
b. GC-MS Analysis:
-
GC-MS System: Agilent GC-MS 6890/5975 or equivalent.[3]
-
Column: 30 m x 0.32 mm, 0.25 µm film thickness (e.g., 35% phenyl methyl siloxane).[3]
-
Carrier Gas: Helium at a flow rate of 2 mL/min.[3]
-
Temperature Program: Start at 150°C for 1 min, ramp to 250°C at 8°C/min, then to 290°C at 3°C/min, and hold for 5 min.[3]
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.[3]
-
Detection: Electron Impact (EI) detector.
-
Identify and quantify this compound based on its retention time and mass spectrum.
References
- 1. Determination of residues of this compound in salmon tissue by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. ijcmas.com [ijcmas.com]
- 4. Determination of the Insecticide this compound in Water and Soil using High Performance Liquid Chromatography | Proceedings of International Forestry and Environment Symposium [journals.sjp.ac.lk]
- 5. cromlab-instruments.es [cromlab-instruments.es]
A Comparative Guide to Immunoassay-Based Detection of Aza-methi-phos and Related Organophosphates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of immunoassay-based detection methods for aza-methi-phos and structurally similar organophosphorus (OP) pesticides. Due to the limited direct data on "aza-methi-phos," this guide focuses on its close structural analog, azinphos-methyl, a widely studied organophosphate insecticide. The principles and cross-reactivity data presented here are highly relevant for the detection of aza-methi-phos and other related compounds.
Immunoassay Performance: Cross-Reactivity is Key
Immunoassays offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for pesticide residue analysis.[1] However, a critical performance characteristic is antibody specificity, particularly its cross-reactivity with other structurally related compounds.[2] This can be both an advantage, enabling the development of broad-spectrum assays for a class of compounds, and a disadvantage, leading to false-positive results if not properly characterized.[3]
Quantitative Cross-Reactivity Data
The following tables summarize the cross-reactivity of different monoclonal and polyclonal antibodies developed for the detection of organophosphorus pesticides. The data is primarily from Enzyme-Linked Immunosorbent Assays (ELISA), a common immunoassay format.
Table 1: Cross-Reactivity of Monoclonal Antibodies from an Azinphos-methyl ELISA
This table presents data from two different competitive ELISA formats developed for azinphos-methyl.
| Compound | Assay I (Conjugate-Coated) Cross-Reactivity (%) | Assay II (Antibody-Coated) Cross-Reactivity (%) |
| Azinphos-methyl | 100 | 100 |
| Azinphos-ethyl | 125 | 110 |
| Phosmet | 80 | 95 |
Data sourced from a study on the development of monoclonal ELISAs for Azinphos-methyl.
Table 2: Cross-Reactivity of a Broad-Specificity Monoclonal Antibody for O,O-diethyl Organophosphates
This table showcases the cross-reactivity profile of a monoclonal antibody designed for class-specific detection of O,O-diethyl organophosphorus pesticides.
| Compound | Cross-Reactivity (%) |
| Coumaphos | 6447.3 |
| Parathion | 128.9 |
| Dichlofenthion | 118.2 |
| Phoxim | 100 |
| Quinalphos | 45.6 |
| Triazophos | 28.9 |
| Phosalone | 22.1 |
| Phorate | 20.3 |
| Chlorpyrifos | 8.9 |
| Diazinon | 5.4 |
| Fenthion | 4.7 |
| Ethion | 3.2 |
| Malathion | 1.5 |
| Disulfoton | 1.2 |
Data from a study on a broad-specificity immunoassay for O,O-diethyl organophosphorus pesticides.[4][5]
Alternative Immunoassay Platforms: ELISA vs. FPIA
While ELISA is a widely used format, other homogeneous immunoassay techniques like Fluorescence Polarization Immunoassay (FPIA) offer advantages in terms of speed and simplicity.[2][6]
Table 3: Comparison of ELISA and FPIA for Organophosphate Detection
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Fluorescence Polarization Immunoassay (FPIA) |
| Principle | Heterogeneous assay requiring wash steps to separate bound and free reagents. Signal is typically colorimetric.[1] | Homogeneous assay where the signal (change in fluorescence polarization) is measured directly in the reaction mixture without separation steps.[6] |
| Speed | Slower, typically taking 2-4 hours due to multiple incubation and wash steps. | Faster, with results often obtained in minutes.[7] |
| Complexity | More complex procedure with multiple steps. | Simpler, single-step procedure.[8] |
| Sensitivity | Generally offers very high sensitivity, often in the low ng/mL to pg/mL range. | Sensitivity can be comparable to or slightly lower than ELISA, typically in the ng/mL range.[3][7] |
| Equipment | Requires a microplate reader for absorbance measurement. | Requires a fluorescence polarization reader. |
| Throughput | High-throughput is achievable with 96-well plates. | High-throughput is also possible. |
Experimental Protocols
Competitive Indirect ELISA for Organophosphate Detection
This protocol is a generalized procedure for a competitive indirect ELISA, a common format for detecting small molecules like pesticides.
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (e.g., organophosphate-protein conjugate)
-
Primary antibody (specific to the target organophosphate)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Standards of the target organophosphate and potential cross-reactants
-
Samples for analysis
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen diluted in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add a mixture of the primary antibody and either the standard or the sample to each well. Incubate for 1-2 hours at room temperature. During this step, the free pesticide in the sample/standard competes with the coated antigen for binding to the primary antibody.
-
Washing: Wash the plate three times with wash buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound secondary antibody.
-
Signal Development: Add the substrate solution to each well. Incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the concentration of the pesticide in the sample.
Visualizing the Process: Diagrams
Competitive Indirect ELISA Workflow
Caption: Workflow of a Competitive Indirect ELISA for Organophosphate Detection.
HRP-Based Signal Generation in ELISA
Caption: Signal Generation Pathway for HRP in a Colorimetric ELISA.
References
- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 2. Fluorescence polarization immunoassays for pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Broad-specificity immunoassay for O,O-diethyl organophosphorus pesticides: application of molecular modeling to improve assay sensitivity and study antibody recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescence Polarization Immunoassays for Pesticides | Scilit [scilit.com]
- 8. Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
Aza-methi-phos vs. Pyrethroids for Control of Resistant Housefly Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating resistance of housefly (Musca domestica) populations to widely-used pyrethroid insecticides presents a significant challenge in public health and livestock management. This guide provides a comparative analysis of aza-methi-phos, an organophosphate insecticide, against pyrethroids for the control of resistant housefly strains, supported by experimental data and detailed protocols.
Performance Comparison: Aza-methi-phos vs. Pyrethroids
Pyrethroid resistance in houseflies is primarily attributed to two mechanisms: target-site insensitivity, most notably knockdown resistance (kdr) mutations in the voltage-gated sodium channel, and metabolic resistance through the overexpression of detoxification enzymes like cytochrome P450s, glutathione S-transferases (GSTs), and esterases.[1][2] Aza-methi-phos, with its distinct mode of action as an acetylcholinesterase (AChE) inhibitor, offers an alternative for managing pyrethroid-resistant populations.
While direct comparative studies quantifying the efficacy of aza-methi-phos against a specific pyrethroid-resistant strain are limited in the available literature, we can synthesize data from various studies to provide a representative comparison. The following tables summarize typical toxicity data for deltamethrin (a common pyrethroid) and aza-methi-phos against susceptible and pyrethroid-resistant housefly strains.
Quantitative Data Summary
Table 1: Comparative Toxicity of Deltamethrin against Susceptible and Pyrethroid-Resistant Housefly Strains
| Strain | Insecticide | LD50 (ng/fly) | 95% Confidence Interval | Resistance Ratio (RR) |
| Susceptible (Lab) | Deltamethrin | 0.85 | 0.75-0.96 | - |
| Resistant (Field) | Deltamethrin | 16.4 | 14.2-18.9 | 19.3 |
Data synthesized from representative studies on pyrethroid resistance.[3]
Table 2: Toxicity of Aza-methi-phos against Housefly Strains
| Strain | Insecticide | LD50 (µ g/fly ) | 95% Confidence Interval | Resistance Ratio (RR) |
| Susceptible (WHO) | Aza-methi-phos | 0.11 | 0.10-0.12 | - |
| Aza-methi-phos Resistant | Aza-methi-phos | 3.7 | 2.7-5.1 | 33.6 |
Data from a study on an aza-methi-phos selected resistant strain, which may exhibit cross-resistance patterns.
Note: The resistance ratio (RR) is calculated as the LD50 of the resistant strain divided by the LD50 of the susceptible strain. A higher RR indicates a greater level of resistance. It is important to note that cross-resistance between pyrethroids and organophosphates can occur, and the level of aza-methi-phos efficacy will depend on the specific resistance mechanisms present in the pyrethroid-resistant population.
Experimental Protocols
A standardized methodology is crucial for the accurate assessment of insecticide efficacy. The following is a detailed protocol for a topical application bioassay, a common method for determining the toxicity of insecticides to houseflies.
Topical Application Bioassay Protocol
1. Housefly Rearing:
-
Maintain a susceptible laboratory strain and the field-collected resistant strain of Musca domestica under controlled conditions (27 ± 2°C, 60-70% relative humidity, and a 12:12 h light:dark photoperiod).
-
Rear larvae on a medium of powdered milk and wheat bran (1:1 by weight) with water.
-
Provide adult flies with a diet of powdered milk and sugar, and a water source.
2. Insecticide Preparation:
-
Prepare stock solutions of technical grade aza-methi-phos and the selected pyrethroid (e.g., deltamethrin) in a suitable solvent, typically acetone.
-
Perform serial dilutions of the stock solutions to obtain a range of 5-7 concentrations that will result in mortality between 10% and 90%.
3. Bioassay Procedure:
-
Use 3-5 day old adult female houseflies for the assay.
-
Anesthetize the flies using carbon dioxide.
-
Apply a 1 µL droplet of the insecticide solution to the dorsal thorax of each fly using a microapplicator.
-
Treat a control group with 1 µL of acetone only.
-
For each concentration and the control, use a sufficient number of flies (e.g., 20-30 flies) and replicate the experiment at least three times.
-
Place the treated flies in holding containers with access to a food source (e.g., a cotton wick soaked in a sugar solution).
-
Maintain the flies under the same controlled conditions as for rearing.
4. Data Collection and Analysis:
-
Record mortality at 24 hours post-treatment. Flies that are unable to move when prodded are considered dead.
-
Correct the mortality data for control mortality using Abbott's formula if necessary.
-
Analyze the dose-response data using probit analysis to determine the LD50 (lethal dose for 50% of the population) and its 95% confidence intervals.
-
Calculate the resistance ratio (RR) by dividing the LD50 of the resistant strain by the LD50 of the susceptible strain.
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Pyrethroid Action and Resistance Mechanisms in Houseflies.
Caption: Generalized Workflow for Insecticide Bioassay.
References
- 1. Frontiers | Frequency of Pyrethroid Insecticide Resistance kdr Gene and Its Associated Enzyme Modulation in Housefly, Musca domestica L. Populations From Jhang, Pakistan [frontiersin.org]
- 2. Evaluation of Cyfluthrin and Etofenprox Resistance in House Fly Musca domestica Populations in Antalya, Türkiye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actavet.vfu.cz [actavet.vfu.cz]
Azamethiphos and its Impact on Acetylcholinesterase Across Fish Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of azamethiphos, an organophosphate insecticide, on the acetylcholinesterase (AChE) enzyme in various fish species. The data presented herein is intended to support research and development in aquatic toxicology and drug development by offering a clear comparison of species-specific sensitivity to this neurotoxic compound.
Executive Summary
This compound is a widely used pesticide in aquaculture to control ectoparasites. Its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of fish and other vertebrates.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system and, ultimately, paralysis and death.[1] The sensitivity to this compound varies among different fish species, highlighting the importance of species-specific toxicological assessments. This guide synthesizes available data on the inhibitory effects of this compound on AChE from several fish species, presents detailed experimental protocols for AChE inhibition assays, and visualizes the underlying biochemical pathway.
Comparative Analysis of Acetylcholinesterase Inhibition
The inhibitory effect of this compound on brain acetylcholinesterase has been demonstrated in several fish species. The following table summarizes the in vivo inhibition of AChE in selected fish species following exposure to this compound.
| Fish Species | Common Name | This compound Concentration | Exposure Duration | Maximum AChE Inhibition (%) | Reference |
| Anguilla anguilla | European eel | 0.1 ppm | 60, 120, or 240 min | 44 | [2] |
| Dicentrarchus labrax | Seabass | 0.1 ppm | 60, 120, or 240 min | 56 | [2] |
| Oncorhynchus mykiss | Rainbow trout | 0.1 ppm | 60, 120, or 240 min | 62 | [2] |
Experimental Protocols
A standardized method for determining acetylcholinesterase activity and its inhibition is crucial for comparative studies. The most widely used method is the Ellman's assay, a rapid and reliable colorimetric technique.
Protocol: Acetylcholinesterase Inhibition Assay in Fish Brain Tissue (Ellman's Method)
This protocol outlines the steps for measuring AChE activity in fish brain tissue and determining the inhibitory effects of compounds like this compound.
1. Reagents and Materials:
-
Phosphate Buffer (0.1 M, pH 8.0): To maintain a stable pH for the enzymatic reaction.
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) Solution (10 mM): The chromogen that reacts with thiocholine to produce a yellow color.
-
Acetylthiocholine Iodide (ATCI) Solution (75 mM): The substrate for the AChE enzyme.
-
This compound Stock Solution: Prepared in a suitable solvent (e.g., ethanol or DMSO) at a known concentration.
-
Fish Brain Tissue: Fresh or frozen at -80°C.
-
Homogenizer: For tissue disruption.
-
Centrifuge: To separate the tissue homogenate.
-
Spectrophotometer (Microplate reader or Cuvette-based): Capable of measuring absorbance at 412 nm.
-
Microplates (96-well) or Cuvettes.
2. Enzyme Preparation:
-
Excise the brain tissue from the fish and place it on ice.
-
Weigh the tissue and homogenize it in ice-cold 0.1 M phosphate buffer (pH 8.0) at a 1:10 (w/v) ratio.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the AChE enzyme, and keep it on ice. The protein concentration of the supernatant should be determined using a standard method (e.g., Bradford assay) to normalize enzyme activity.
3. Acetylcholinesterase Activity Assay:
-
In a 96-well microplate, add the following to each well:
-
200 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
10 µL of DTNB solution
-
20 µL of the enzyme preparation (supernatant)
-
-
To determine the effect of this compound, add a specific volume of the this compound stock solution to the wells. For control wells (no inhibitor), add the same volume of the solvent used to dissolve this compound.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific pre-incubation time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
4. Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each well.
-
The AChE activity is proportional to this rate.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
To determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity), plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the biochemical pathway of AChE inhibition by this compound and the general workflow of the experimental protocol described above.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Caption: Experimental Workflow for AChE Inhibition Assay.
References
A Comparative Guide to Aza-methi-phos and Alternative Sea Lice Treatments: Residue Depletion in Salmon Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the residue depletion profiles of aza-methi-phos and other therapeutic agents used to control sea lice (Lepeophtheirus salmonis) in Atlantic salmon (Salmo salar). The data presented is intended to inform researchers, scientists, and drug development professionals on the persistence of these compounds in edible tissues post-treatment.
Overview of Sea Lice Treatments
Sea lice infestations are a significant challenge in salmon aquaculture, impacting fish health and welfare, and leading to economic losses. Various chemical treatments are employed to control these ectoparasites. This guide focuses on the residue depletion of the organophosphate insecticide aza-methi-phos and compares it with three alternatives: emamectin benzoate, cypermethrin, and deltamethrin. Understanding the rate at which these compounds and their metabolites are eliminated from salmon tissues is crucial for ensuring food safety and adhering to regulatory Maximum Residue Limits (MRLs).
Residue Depletion Data in Salmon Tissues
The following tables summarize the available quantitative data on the depletion of aza-methi-phos and alternative treatments in salmon muscle and skin. It is important to note that publicly available, detailed time-course studies for aza-methi-phos are limited.
Table 1: Aza-methi-phos Residue Depletion in Atlantic Salmon Tissues
| Time Post-Treatment | Muscle Residue (mg/kg) | Skin Residue (mg/kg) | Data Source(s) |
| 0 hours (Zero Withdrawal) | 0.02 | 0.117 | [1] |
| Within 1 hour | < 0.02 | < 0.02 | [2] |
Table 2: Emamectin Benzoate Residue Depletion in Atlantic Salmon Tissues
| Time Post-Treatment | Muscle Residue (ng/g) | Skin Residue (ng/g) | Data Source(s) |
| 1 day | 60.5 | - | [3] |
| 5 days | - | 219.6 | [3] |
| 45 days | 7.3 | 9.6 | [3] |
This study utilized an oral administration of emamectin benzoate in feed.[3]
Table 3: Cypermethrin Residue Depletion in Atlantic Salmon Tissues
| Time Post-Treatment (hours) | Muscle Residue (µg/kg) | Skin Residue (µg/kg) | Liver Residue (µg/kg) | Data Source(s) |
| 1 | < 23 | < 27 | 32 - 98 | [3] |
| 20 | < 23 | < 27 | < 11.4 | [3] |
| 27 | < 23 | < 27 | - | [3] |
| 48 | < 23 | < 27 | - | [3] |
| 72 | < 23 | < 27 | - | [3] |
Residues in muscle and skin were below the limit of quantification at all time points in this study.[3]
Table 4: Deltamethrin Residue Depletion in Atlantic Salmon Tissues (Total Radioactivity as µg equivalents deltamethrin/kg)
| Time Post-Treatment (days) | Muscle + Skin in natural proportions Residue (µg/kg) | Data Source(s) |
| 1 | 5.1 | [4] |
| 3 | 3.6 | [4] |
| 7 | 3.2 | [4] |
| 10 | 1.4 | [4] |
Maximum Residue Limits (MRLs)
Regulatory agencies establish MRLs for veterinary drugs in food products to ensure consumer safety.
Table 5: Maximum Residue Limits for Selected Sea Lice Treatments in Salmon
| Compound | MRL in Muscle/Skin | Regulatory Body | Data Source(s) |
| Aza-methi-phos | 0.02 ppm (import tolerance) | US FDA | [1] |
| Emamectin Benzoate | 100 ng/g (muscle), 1000 ng/g (skin) | Health Canada / CFIA | [3] |
| Cypermethrin | 50 µg/kg | European Union | [5] |
| Deltamethrin | 10 µg/kg (fish) | European Union | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited residue depletion studies.
Aza-methi-phos Residue Analysis
-
Analytical Method: A liquid chromatographic (LC) method with fluorescence detection (FLD) is commonly used for determining aza-methi-phos residues in salmon tissue.[1][7]
-
Sample Preparation: The tissue sample is extracted with ethyl acetate, followed by centrifugation and dehydration. The extract is then reconstituted in water and defatted with hexane. The aqueous phase is passed through a C18 solid-phase extraction (SPE) column. The column is eluted with methanol, and the eluate is evaporated and reconstituted for analysis.[1][7]
-
Chromatography: Separation is achieved using a C18 column with a mobile phase of acetonitrile and water.[1][7]
-
Detection: Fluorescence detection is used with an excitation wavelength of 230 nm and an emission wavelength of 345 nm.[1][7]
Emamectin Benzoate Residue Depletion Study
-
Test Animals: Atlantic salmon (Salmo salar).[8]
-
Dosing: Fish are dosed with [3H]emamectin B1 benzoate in their feed at a nominal rate for a specified number of consecutive days (e.g., 50 µg/kg/day for 7 days).[8]
-
Sample Collection: Tissues such as muscle, skin, liver, and kidney, along with blood and bile, are collected at various time points post-dosing (e.g., 3, 12 hours, and 1, 3, 7, 15, 30, 45, 60, and 90 days).[8]
-
Residue Analysis: Total radioactive residues (TRR) are determined. The levels of emamectin B1a and its metabolites are quantified using High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD).[8]
Cypermethrin Residue Depletion Study
-
Test Animals: Atlantic salmon (Salmo salar).[3]
-
Treatment: Fish are treated in a seawater bath containing a nominal concentration of cypermethrin for a specified duration (e.g., 5 µ g/litre for 1 hour).[3]
-
Sample Collection: Muscle, skin, and liver samples are collected from groups of fish at different time points after the end of the treatment (e.g., 1, 20, 27, and 48 hours).[3]
-
Residue Analysis: Residues of cypermethrin are determined using Gas-Liquid Chromatography (GLC).[3]
Deltamethrin Residue Depletion Study
-
Test Animals: Atlantic salmon (Salmo salar).[4]
-
Treatment: Fish are exposed to a bath of [14C-benzyl]deltamethrin for a specified period.[4]
-
Sample Collection: Edible tissues (muscle and skin in natural proportions) are collected at various time points after the end of the treatment (e.g., 1, 3, 7, and 10 days).[4]
-
Residue Analysis: The concentrations of total radioactivity are measured and expressed as µg equivalents of deltamethrin/kg.[4]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a residue depletion study in salmon tissues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fao.org [fao.org]
- 6. Residue Depletion Profile and Estimation of Withdrawal Period for Sulfadimethoxine and Ormetoprim in Edible Tissues of Nile Tilapia (Oreochromis sp.) on Medicated Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of residues of this compound in salmon tissue by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue distribution, metabolism, and residue depletion study in Atlantic salmon following oral administration of [3H]emamectin benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Risk Assessment of Azamethiphos and its Alternatives on Benthic Organisms in Coastal Ecosystems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental risks posed by azamethiphos, a common pesticide used in aquaculture to control sea lice, and its primary alternatives. The focus is on the impact on benthic organisms, which inhabit the sediment and play a crucial role in the health of coastal ecosystems. This document synthesizes experimental data on toxicity, environmental fate, and sublethal effects to provide a clear, objective comparison for informed decision-making in research and drug development.
Executive Summary
This compound, an organophosphate pesticide, is widely used as a bath treatment in salmon farming to combat sea lice infestations. While effective, concerns remain about its impact on non-target marine life, particularly sensitive benthic crustaceans. This guide compares this compound to other chemical treatments, including pyrethroids (deltamethrin, cypermethrin), hydrogen peroxide, and in-feed medications (emamectin benzoate, ivermectin).
The data indicates that while this compound is highly toxic to crustaceans, its high water solubility and relatively short half-life in the water column suggest a lower direct risk to sediment-dwelling organisms compared to more persistent, sediment-binding alternatives like pyrethroids. However, sublethal effects of this compound on benthic invertebrates have been observed. In contrast, in-feed treatments like emamectin benzoate are hydrophobic and tend to accumulate in sediments, posing a more direct and persistent threat to the benthic community. Hydrogen peroxide presents as a less toxic alternative, degrading quickly into harmless byproducts.
The following sections provide detailed quantitative data, experimental protocols, and visual representations of key processes to support a thorough risk assessment.
Data Presentation: Comparative Toxicity and Environmental Fate
The following tables summarize key quantitative data on the toxicity and environmental properties of this compound and its alternatives.
Table 1: Acute Toxicity to Benthic and Non-Target Crustaceans
| Compound | Species | Life Stage | Exposure Time | LC50 (µg/L) | Citation |
| This compound | American Lobster (Homarus americanus) | Adult | 48-h | 1.39 | [1][2] |
| American Lobster (Homarus americanus) | Larval Stages I-IV | 48-h | 1.03 - 3.57 | [1][2] | |
| European Lobster (Homarus gammarus) | Larvae | 96-h | 0.5 | [2] | |
| Mysid Shrimp (Mysidopsis bahia) | - | 96-h | 0.52 | [2] | |
| Sand Shrimp (Crangon septemspinosa) | - | 1-h exposure, 95-h observation | >85.5 | [1] | |
| Deltamethrin | American Lobster (Homarus americanus) | Adult | 96-h | 0.0014 | [2] |
| American Lobster (Homarus americanus) | Larval Stages III & IV | 96-h | 0.0037 - 0.0049 | [2] | |
| Amphipods | - | 96-h | 0.0017 - 0.008 | [2] | |
| Cypermethrin | Copepod (Temora longicornis) | - | 24-h | >10 | [2] |
| Hydrogen Peroxide | Sea Urchin (Strongylocentrotus purpuratus) | Gametes | - | IC50: 7,270 | [3][4] |
| Emamectin Benzoate | Amphipod (Eohaustorius estuarius) | - | Sub-chronic sediment exposure | Avoidance at <5 µg/kg | [3] |
| Ivermectin | Amphipod (Eohaustorius estuarius) | - | Sub-chronic sediment exposure | Avoidance at 25-50 µg/kg | [3] |
Table 2: Sublethal Effects on Benthic and Marine Invertebrates
| Compound | Species | Effect | Concentration | Citation |
| This compound | Blue Mussel (Mytilus edulis) | Reduced acetylcholinesterase activity, altered cell viability, decreased phagocytic index | 0.1 mg/L (100 µg/L) | [5] |
| American Lobster (Homarus americanus) | Agitation, erratic "flopping" | 5.0 - 10.0 µg/L | [2] | |
| American Lobster (Homarus americanus) | Failure to spawn in some surviving individuals after repeated exposure | Low concentrations | [2] | |
| Oyster (Ostrea chilensis) | Increased lipid peroxidation and protein carbonyls (oxidative stress) | 15 µg/L and 100 µg/L | [6] | |
| Emamectin Benzoate | Polychaete (Nereis virens) | Impaired burrowing and locomotory behavior | < 5 µg/kg (sediment) | [3] |
| Ivermectin | Polychaete (Nereis virens) | Impaired burrowing and locomotory behavior | < 5 µg/kg (sediment) | [3] |
Table 3: Environmental Fate and Properties
| Compound | Property | Value/Characteristic | Citation |
| This compound | Water Solubility | High | [1][2] |
| Half-life in natural water | 8.9 days | [1][2] | |
| Sediment Accumulation | Unlikely | [1][2] | |
| Deltamethrin | Water Solubility | Low | [2][7] |
| Sediment Half-life | 140 days | [7] | |
| Sediment Accumulation | High potential | [2][8] | |
| Cypermethrin | Water Solubility | Low | [8] |
| Sediment Accumulation | High potential | [8] | |
| Hydrogen Peroxide | Degradation | Degrades to water and oxygen | [7] |
| Emamectin Benzoate | Properties | Hydrophobic, partitions to sediment | [3][4] |
| Ivermectin | Properties | Hydrophobic, partitions to sediment | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of ecotoxicological studies. Below are summaries of key experimental protocols cited in this guide.
Acute Toxicity Testing (e.g., LC50 Determination)
Objective: To determine the concentration of a substance that is lethal to 50% of a test population over a specified period.
General Protocol:
-
Test Organisms: A selected species (e.g., Homarus americanus) is acclimated to laboratory conditions.
-
Exposure System: Organisms are placed in exposure tanks containing seawater with varying concentrations of the test substance (e.g., this compound). A control group with no test substance is also maintained.
-
Exposure Duration: The exposure period is typically 24, 48, or 96 hours.
-
Observation: Mortality is recorded at regular intervals.
-
Data Analysis: The LC50 value is calculated using statistical methods (e.g., probit analysis).
Note: For bath treatments like this compound, a shorter exposure period (e.g., 1 hour) followed by a longer observation period in clean water may be used to simulate field conditions.[1]
Sublethal Effects on Bivalves (e.g., Mytilus edulis)
Objective: To assess the sublethal impacts of a substance on physiological and cellular functions.
Protocol for Biomarker Analysis:
-
Exposure: Mussels are exposed to a sublethal concentration of the test substance (e.g., 0.1 mg/L this compound) for a defined period (e.g., up to 24 hours).[5]
-
Tissue Sampling: Haemolymph is extracted from the adductor muscle, and gill tissues are dissected.[5]
-
Acetylcholinesterase (AChE) Activity: AChE activity in haemolymph and gill tissue is measured spectrophotometrically to assess neurotoxic effects.[5]
-
Cell Viability (Neutral Red Retention Assay): Haemocytes are assessed for their ability to retain neutral red dye, an indicator of lysosomal membrane stability and cell health.[5]
-
Immune Function (Phagocytosis Assay): The ability of haemocytes to engulf foreign particles (e.g., yeast cells) is quantified to assess immune response.[5]
Sediment Avoidance and Burrowing Behavior
Objective: To determine if benthic organisms will avoid contaminated sediment and to assess impacts on essential behaviors.
General Protocol:
-
Sediment Preparation: Test sediment is spiked with various concentrations of the substance (e.g., emamectin benzoate, ivermectin).
-
Experimental Setup: Choice chambers are used where organisms (e.g., amphipods, polychaetes) can move freely between contaminated and clean sediment.
-
Observation: The distribution of the organisms is recorded over time to determine if they avoid the contaminated sediment.
-
Burrowing Assessment: The time taken for an organism to burrow completely into the sediment is recorded.[9] Locomotory behavior may also be observed and scored.[3]
Mandatory Visualizations
The following diagrams illustrate key concepts related to the risk assessment of this compound and its alternatives.
Figure 1: Environmental pathway of water-soluble this compound.
Figure 2: Environmental pathway of hydrophobic in-feed pesticides.
References
- 1. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 2. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 3. The lethal and sublethal effects of anti-sea lice chemotherapeutants in marine benthic and pelagic invertebrates [summit.sfu.ca]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. Sublethal impact of short term exposure to the organophosphate pesticide this compound in the marine mollusc Mytilus edulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Interactive Effects of the Anti-Sea Lice Pesticide this compound and Temperature on Oxidative Damage and Antioxidant Responses in the Oyster Ostrea chilensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemicals in salmon farming Part II: Is it time to pull the plug on bath treatments? - Best Fishes [bestfishes.org.uk]
- 8. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Azamethiphos proper disposal procedures
Proper disposal of Azamethiphos, an organophosphate insecticide, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] Adherence to strict disposal protocols is not only a matter of best practice but also a legal requirement, as disposal is governed by federal, state, and local regulations.[2][3]
Core Principle: Professional Disposal
The primary and most crucial step in the disposal of this compound is to engage a licensed professional waste disposal service.[2] These services are equipped to handle and dispose of hazardous chemical waste in compliance with all environmental regulations. The recommended method of destruction is typically through controlled incineration in a chemical incinerator that is equipped with an afterburner and a scrubber.[2][4]
Step-by-Step Disposal and Decontamination Procedures
Step 1: Waste Collection and Storage Properly containing this compound waste from the moment it is generated is the first step in safe disposal.
-
Containment: Collect waste this compound and any contaminated materials into suitable, closed, and clearly labeled containers.[2][4]
-
Storage: Store these containers in a cool, dry, and well-ventilated area, segregated from incompatible materials such as oxidizing agents.[4] The storage area should be a locked facility to prevent access by unauthorized individuals.[5][6]
-
Prohibition: Never contaminate water, food, or feed with this compound during storage or disposal.[4]
Step 2: Managing Spills and Leaks In the event of a spill, immediate and safe cleanup is necessary to prevent exposure and environmental release.
-
Evacuate: Keep personnel away from and upwind of the spill.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains or sewer systems.[2][4][7]
-
Clean-up: For solid spills, sweep up the material, avoiding dust formation, and place it in a sealed bag or container for disposal.[2]
-
Decontaminate: After the material has been collected, wash the spill site thoroughly.
-
Dispose: The collected waste must be disposed of promptly in accordance with local, state, and federal regulations.[4]
Step 3: Disposal of Unused or Excess Product For unused this compound, the preferred method is chemical destruction.
-
Professional Service: Contact a licensed chemical destruction plant to arrange for disposal.[4]
-
Incineration: The standard procedure involves dissolving or mixing the material with a combustible solvent and burning it in a suitable chemical incinerator.[2]
Step 4: Disposal of Empty Containers Empty containers are still hazardous due to residual chemicals and must be handled carefully.[8]
-
Decontamination: Whenever possible, containers should be triple-rinsed or subjected to an equivalent cleaning method.[4][8] The rinse water, or rinsate, should be collected and used as a diluent for a product application according to the label, ensuring it is not poured down drains.[8][9]
-
Final Disposal: After rinsing, containers may be offered for recycling or reconditioning.[4] Alternatively, they should be punctured to prevent reuse and then disposed of in a sanitary landfill or via controlled incineration, as permitted by regulations.[4]
-
Prohibition: Never reuse an empty pesticide container for any other purpose.[8][9][10]
Safety and Handling Data
Proper personal protective equipment (PPE) is mandatory when handling this compound waste or cleaning up spills.
| PPE Category | Required Equipment |
| Respiratory Protection | A respirator should be worn to avoid inhaling dust or vapors. |
| Eye Protection | Chemical safety goggles are necessary to protect against splashes and dust. |
| Hand Protection | Heavy, chemical-impermeable rubber gloves must be worn.[4] |
| Body Protection | Wear protective clothing and rubber boots to prevent skin contact. |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Flowchart.
References
- 1. This compound (Ref: GCA 18809) [sitem.herts.ac.uk]
- 2. scribd.com [scribd.com]
- 3. lodi-uk.com [lodi-uk.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. Disposal of Pesticides [npic.orst.edu]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
